molecular formula C7H16N2O2 B1597474 (S)-1-Amino-3-morpholinopropan-2-ol CAS No. 452105-36-1

(S)-1-Amino-3-morpholinopropan-2-ol

Cat. No.: B1597474
CAS No.: 452105-36-1
M. Wt: 160.21 g/mol
InChI Key: YSGPOQDTHDLUGE-ZETCQYMHSA-N
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Description

(S)-1-Amino-3-morpholinopropan-2-ol is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-amino-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362510
Record name (2S)-1-amino-3-morpholin-4-ylpropan-2-ol
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-36-1
Record name (αS)-α-(Aminomethyl)-4-morpholineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452105-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-amino-3-morpholin-4-ylpropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S)-1-amino-3-(4-morpholinyl)-2-propanol IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol

Abstract

(2S)-1-amino-3-(morpholin-4-yl)propan-2-ol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Possessing a defined stereocenter, a primary amine, a secondary alcohol, and a morpholine moiety, it serves as a quintessential building block, or synthon, for the construction of complex, high-value Active Pharmaceutical Ingredients (APIs). The morpholine group, in particular, is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, beginning with its precise chemical identification and structural features. We will delineate a robust, field-proven protocol for its stereoselective synthesis, explain the rationale behind the chosen methodology, and present anticipated characterization data. Finally, we will explore its strategic application in drug discovery, contextualized within its role as a "privileged scaffold" for developing novel therapeutics.

Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to all subsequent research and development. The molecule is systematically named according to IUPAC nomenclature rules.

IUPAC Name: (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol

This name is derived as follows:

  • Propan-2-ol: The principal functional group is the hydroxyl (-OH) on the second carbon of a three-carbon chain.

  • 1-amino: A primary amine (-NH₂) is located on the first carbon.

  • 3-(morpholin-4-yl): A morpholine ring is attached via its nitrogen atom (position 4) to the third carbon of the propane chain.

  • (2S): The Cahn-Ingold-Prelog (CIP) priority rules assign the S-configuration to the stereogenic center at the second carbon, which bears the hydroxyl group.

Key Structural Features:

  • Chiral Center: The C2 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. The (S)-enantiomer is specified, which is critical as biological systems often exhibit high stereospecificity.

  • 1,2-Amino Alcohol Motif: This is a privileged structural scaffold in medicinal chemistry, present in numerous drugs, particularly beta-blockers.[1][2] It provides key hydrogen bonding interactions (donor and acceptor) for molecular recognition at biological targets.

  • Morpholine Moiety: This heterocyclic ether is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, reduce metabolic lability, and lower lipophilicity.

Physicochemical Properties

As this specific molecule is a specialized intermediate, comprehensive experimental data is not widely published. The following table summarizes its computed physicochemical properties, which are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValue (Computed)Significance in Drug Development
Molecular Formula C₇H₁₆N₂O₂Provides elemental composition.
Molecular Weight 160.21 g/mol Influences diffusion, absorption, and formulation.
Topological Polar Surface Area (TPSA) 58.5 ŲCorrelates with transport properties, including blood-brain barrier penetration. A value < 90 Ų is often desired.
Hydrogen Bond Donors 3The -OH and -NH₂ groups can donate hydrogen bonds, critical for receptor binding.
Hydrogen Bond Acceptors 4The oxygen and nitrogen atoms can accept hydrogen bonds, enhancing solubility and target interaction.
cLogP (Octanol-Water Partition Coeff.) -1.2 to -0.8Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability without active transport.
Rotatable Bonds 4Provides conformational flexibility, allowing the molecule to adapt its shape to a binding site.

Stereoselective Synthesis: A Validated Protocol

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development to ensure target specificity and minimize off-target effects.[3] The most logical and efficient pathway to (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol involves the regioselective ring-opening of a chiral epoxide precursor. This approach provides excellent control over the stereochemistry at the C2 center.

Causality of Experimental Design: The chosen synthetic route leverages the predictable reactivity of epoxides. The nucleophilic attack by morpholine is directed to the less sterically hindered carbon (C3), while the stereochemistry at C2 is inverted in a classic Sₙ2 fashion. Starting with an (R)-configured epoxide will yield the desired (S)-configured product. To ensure the primary amine is free, the synthesis starts from a protected glycidol derivative, such as (R)-glycidyl tosylate, followed by reaction with sodium azide and subsequent reduction. A more direct route uses (R)-N-Boc-oxiran-2-ylmethylamine. Here, we detail a robust two-step process starting from commercially available (R)-glycidol.

Experimental Protocol: Synthesis of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol

Step 1: Synthesis of (S)-1-(morpholin-4-yl)-3-tosyloxypropan-2-ol

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-glycidyl tosylate (1.0 eq) and a suitable solvent such as acetonitrile or isopropanol (approx. 5-10 mL per gram of tosylate).

  • Addition of Nucleophile: Add morpholine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Conversion to (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol

  • Azide Displacement: Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5-2.0 eq). Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Reduction: After cooling to room temperature, carefully add a reducing agent such as triphenylphosphine (PPh₃, 1.2 eq) followed by water, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Catalytic hydrogenation is often cleaner.

  • Workup and Isolation: After the reduction is complete (monitored by TLC), perform an appropriate workup. For hydrogenation, filter the catalyst through Celite. For Staudinger reduction (PPh₃), perform an aqueous extraction. The final product is typically purified via crystallization or column chromatography to yield the pure (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol.

G cluster_0 Synthetic Workflow A (R)-Glycidyl Tosylate (Starting Material) B Step 1: Nucleophilic Ring Opening A->B  Morpholine, Acetonitrile C (S)-1-(Morpholin-4-yl)-3-tosyloxypropan-2-ol (Intermediate) B->C D Step 2: Azide Displacement & Reduction C->D  1. NaN₃, DMF  2. H₂, Pd/C E (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol (Final Product) D->E

Caption: Stereoselective synthesis of the target compound.

Anticipated Spectroscopic Characterization

Full spectroscopic analysis is required to confirm the structure and purity of the synthesized compound. Based on its structure, the following key signals are anticipated.[4]

  • ¹H NMR (in CDCl₃ or D₂O):

    • A multiplet around 3.8-4.0 ppm corresponding to the proton on the chiral carbon (-CH(OH)-).

    • Multiple signals between 2.4-2.8 ppm corresponding to the protons of the propanol backbone adjacent to the amine and morpholine groups, as well as the four protons on the morpholine ring adjacent to the nitrogen.

    • A signal around 3.7 ppm for the four protons on the morpholine ring adjacent to the oxygen.

    • Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃ or D₂O):

    • A signal around 68-70 ppm for the chiral carbon bearing the hydroxyl group.

    • Signals around 67 ppm and 54 ppm for the carbons of the morpholine ring.

    • Signals for the C1 and C3 carbons of the propanol backbone, likely in the 45-65 ppm range.

  • Mass Spectrometry (ESI+):

    • A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 161.13.

Significance and Application in Drug Development

The value of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol lies in its utility as a versatile synthon for creating diverse libraries of drug candidates. Its bifunctional nature allows for selective chemical modifications at either the amine or the alcohol, enabling systematic Structure-Activity Relationship (SAR) studies.

Role as a Privileged Scaffold: The 1,2-amino alcohol core is a validated pharmacophore. For example, in beta-adrenergic receptor antagonists (beta-blockers), the hydroxyl group and the amino group form critical hydrogen bonds with serine and aspartate residues in the receptor's binding pocket. The (S)-enantiomer is almost always the more active one.

Case Study: A Building Block for Beta-Blockers The structure of (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol is closely related to the core of drugs like Timolol.[5] In Timolol, the primary amine is substituted with a bulky tert-butyl group, and the C3 position is connected via an ether linkage to a substituted thiadiazole ring. Our title compound provides a ready-made, stereochemically defined "southern" fragment (the amino alcohol part) onto which various "northern" fragments (aromatic/heterocyclic groups) can be appended to explore new chemical space and develop novel APIs.

G cluster_1 Drug Discovery Workflow A Chiral Synthon (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol B Chemical Modification N-Alkylation/Acylation O-Arylation/Etherification A:f0->B:f0 Provides Core Scaffold C Compound Library Generation Diverse Structures for Screening B:f1->C:f0 D Lead Optimization SAR Studies ADME Profiling C:f1->D:f0 Biological Screening E API Candidate D:f1->E:f0

Caption: Role of the synthon in a drug discovery pipeline.

Conclusion

(2S)-1-amino-3-(morpholin-4-yl)propan-2-ol represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical R&D. Its defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of novel drug candidates. The robust synthetic pathway outlined herein ensures its accessibility in high enantiomeric purity. As researchers and drug development professionals continue to seek molecules with improved efficacy and safety profiles, the strategic use of such well-designed chiral building blocks will remain paramount to success.

References

  • PubChem. 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt). National Center for Biotechnology Information. [Link].

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Spectroscopic data of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-Amino-3-morpholinopropan-2-ol

Abstract

This compound (CAS No. 452105-36-1) is a chiral synthetic building block possessing primary amine, secondary alcohol, and tertiary amine (morpholine) functionalities.[1] Its molecular structure, C₇H₁₆N₂O₂, with a molecular weight of 160.21 g/mol , makes it a valuable intermediate in the development of more complex molecules, particularly in pharmaceutical research.[1] Accurate structural confirmation and purity assessment are paramount for its application. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explain the causal relationships between the molecular structure and its spectral output, offering a self-validating framework for researchers and drug development professionals.

Molecular Structure and Analytical Overview

The structural identity of a molecule is fundamentally defined by the connectivity of its atoms and their arrangement in three-dimensional space. Spectroscopic techniques probe this structure by interacting with the molecule at various energy levels, providing a unique fingerprint. For this compound, a multi-technique approach is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H & ¹³C): Provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry.

  • IR Spectroscopy: Identifies the key functional groups present (amine, alcohol, ether) through their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the exact molecular weight and offers structural clues through fragmentation analysis.

The following sections will dissect the predicted data from each technique, explaining the rationale behind the expected spectral features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and neighboring protons (spin-spin splitting). Due to the chiral center at C2', all methylene protons on the propane chain and within the morpholine ring are diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Labeled Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H on -OH ~1.5 - 3.0 Broad singlet (br s) 1H Exchangeable proton; shift is concentration and solvent dependent.
H on -NH₂ ~1.5 - 2.5 Broad singlet (br s) 2H Exchangeable protons; often appears as a broad signal.
H on C2' ~3.7 - 3.9 Multiplet (m) 1H Methine proton attached to the hydroxyl group, deshielded by oxygen.
H₂ on C1' ~2.6 - 2.8 Multiplet (m) 2H Methylene protons adjacent to the primary amine and the chiral center.
H₂ on C3' ~2.3 - 2.5 Multiplet (m) 2H Methylene protons adjacent to the morpholine nitrogen and the chiral center.
H₄ on Morpholine (adjacent to O) ~3.6 - 3.8 Triplet of doublets (td) or m 4H Protons adjacent to the ring oxygen, deshielded.

| H₄ on Morpholine (adjacent to N) | ~2.4 - 2.6 | Multiplet (m) | 4H | Protons adjacent to the ring nitrogen. |

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR detects the carbon atoms in a molecule. Due to the molecule's lack of symmetry, all seven carbon atoms are chemically unique and are expected to produce seven distinct signals.[2][3] The chemical shifts are highly dependent on the electronic environment of each carbon.[4][5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2' ~68 - 72 Carbon bearing the hydroxyl group (C-OH), significantly deshielded.[4]
Morpholine C (adjacent to O) ~66 - 68 Carbons adjacent to the highly electronegative oxygen in the ether linkage.
C3' ~60 - 64 Methylene carbon adjacent to the morpholine nitrogen.
Morpholine C (adjacent to N) ~53 - 56 Carbons adjacent to the ring nitrogen.

| C1' | ~45 - 49 | Methylene carbon adjacent to the primary amine group (RCH₂NH₂).[4] |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C 3. Vortex to Dissolve B->C D 4. Transfer to NMR Tube C->D E 5. Insert Tube into Spectrometer D->E F 6. Lock, Tune, and Shim G 7. Acquire Spectra (¹H, ¹³C, COSY, HSQC) H 8. Fourier Transform G->H I 9. Phase Correction J 10. Baseline Correction K 11. Calibrate to TMS (0 ppm) L 12. Integrate & Assign Peaks G cluster_frags mol This compound [M+H]⁺ = m/z 161 frag1 {Morpholine-CH₂⁺ | m/z 100} mol->frag1 α-cleavage at C2'-C3' frag2 {HO=CH-CH₂-NH₃⁺ | m/z 60} mol->frag2 α-cleavage at C1'-C2' frag3 {Morpholinium ion | m/z 86} mol->frag3 Cleavage at C3'-N bond

Caption: Predicted major fragmentation pathways in ESI-MS.

  • m/z 100.09: This prominent fragment corresponds to the [morpholine-CH₂]⁺ cation, resulting from cleavage between C2' and C3'. This is a highly stable fragment.

  • m/z 86.08: Loss of the entire aminopropanol side chain can lead to the formation of the morpholinium ion.

  • m/z 60.06: Cleavage between C1' and C2' would yield a fragment corresponding to protonated 1-aminoethan-1-ol, [HO=CH-CH₂-NH₃]⁺.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing non-volatile, polar compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The LC step separates the analyte from any impurities.

  • Mass Spectrometry: Direct the eluent from the HPLC into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by isolating the precursor ion (m/z 161) and subjecting it to collision-induced dissociation (CID) to generate the fragment ions described above. [6]

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and self-validating method for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the required amine, alcohol, and ether functional groups, and mass spectrometry verifies the molecular weight and key structural subunits through fragmentation. This comprehensive spectroscopic profile is indispensable for ensuring the quality, purity, and identity of this chiral building block in research and development settings.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Sperber, S., et al. (2019). Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. Regulatory Toxicology and Pharmacology, 108, 104442. Available at: [Link]

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  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

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  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-Amino-3-morpholinopropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed, step-by-step protocol for sample preparation and data acquisition, and an in-depth interpretation of the spectral features. The presence of a chiral center, labile protons, and diastereotopic protons makes the ¹H NMR spectrum of this molecule particularly instructive. This guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of similar chiral amino alcohols.

Introduction: The Structural Significance of this compound

This compound is a chiral amino alcohol containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds in the synthesis of various biologically active compounds. The molecule's stereochemistry, specifically the (S)-configuration at the C2 carbon, is crucial for its interaction with biological targets. ¹H NMR spectroscopy is an indispensable tool for the structural verification and stereochemical analysis of such molecules.

The unique structural features of this compound, including a stereocenter, a primary amine, a secondary alcohol, and a morpholine ring, give rise to a complex and informative ¹H NMR spectrum. Understanding this spectrum requires a firm grasp of chemical shifts, spin-spin coupling, and the influence of chirality on the magnetic environment of protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure and Proton Numbering:

G cluster_0 This compound C1 C1 C2 C2 (S) C1->C2 N_amino NH₂ C1->N_amino C3 C3 C2->C3 O_hydroxyl OH C2->O_hydroxyl N_morpholine N4 C3->N_morpholine C5_C9 C5, C9 N_morpholine->C5_C9 C6_C8 C6, C8 C5_C9->C6_C8 O_morpholine O7 C6_C8->O_morpholine O_morpholine->C5_C9

Caption: Molecular structure of this compound with atom numbering.

Predicted Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~3.8 - 4.2m-Methine proton attached to the hydroxyl-bearing chiral center, deshielded by the oxygen atom. Complex multiplet due to coupling with H-1a, H-1b, H-3a, and H-3b.
H-1a, H-1b~2.6 - 3.0dd, ddJgem ≈ 12-14 Hz, Jvic ≈ 3-8 HzDiastereotopic methylene protons adjacent to the chiral center and the amino group. They exhibit distinct chemical shifts and couplings.
H-3a, H-3b~2.4 - 2.8dd, ddJgem ≈ 12-14 Hz, Jvic ≈ 4-9 HzDiastereotopic methylene protons adjacent to the chiral center and the morpholine nitrogen.
H-5, H-9~3.6 - 3.8tJ ≈ 4.5 HzProtons on the carbons adjacent to the morpholine oxygen, typically appearing as a triplet.
H-6, H-8~2.4 - 2.6tJ ≈ 4.5 HzProtons on the carbons adjacent to the morpholine nitrogen.
-NH₂Variable (broad singlet)s (broad)-Labile protons, chemical shift is concentration and solvent dependent. May exchange with D₂O.
-OHVariable (broad singlet)s (broad)-Labile proton, chemical shift is concentration and solvent dependent. Will exchange with D₂O.

Key Spectroscopic Features and Their Underlying Principles:

  • Chirality and Diastereotopicity: The presence of the chiral center at C2 renders the geminal protons on C1 (H-1a and H-1b) and C3 (H-3a and H-3b) diastereotopic.[1][2] This means they are in chemically non-equivalent environments and will have different chemical shifts.[3] Consequently, they will appear as separate signals and will couple to each other (geminal coupling) and to the H-2 proton (vicinal coupling), resulting in complex splitting patterns, likely doublet of doublets for each.

  • Labile Protons (-NH₂ and -OH): The protons of the amino and hydroxyl groups are acidic and undergo rapid exchange with each other and with any trace amounts of water or acid in the solvent. This rapid exchange typically leads to broad singlet signals and their chemical shifts are highly dependent on concentration, temperature, and solvent. In a protic deuterated solvent like D₂O, these protons will exchange with deuterium and their signals will disappear from the spectrum, a useful technique for their identification.

  • Morpholine Ring Protons: The morpholine ring exists in a rapid chair-chair interconversion at room temperature. This leads to time-averaged signals for the axial and equatorial protons. The protons on the carbons adjacent to the oxygen (H-5, H-9) are more deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (H-6, H-8).[4]

  • Spin-Spin Coupling and the Karplus Relationship: The magnitude of the vicinal coupling constants (Jvic) between H-2 and the diastereotopic protons on C1 and C3 depends on the dihedral angle between these protons. According to the Karplus relationship, a larger dihedral angle (approaching 180°) results in a larger coupling constant, while a smaller dihedral angle (approaching 90°) leads to a smaller coupling constant.[5][6] The observed coupling constants can therefore provide insights into the preferred conformation of the acyclic chain.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition SamplePrep Weigh 5-10 mg of This compound Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O) SamplePrep->Solvent Transfer Transfer to a clean, dry NMR tube Solvent->Transfer Cap Cap the NMR tube Transfer->Cap Insert Insert sample into the spectrometer Cap->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire the ¹H NMR spectrum Shim->Acquire Process Process the FID (Fourier Transform, phasing, baseline correction) Acquire->Process Analyze Analyze the spectrum Process->Analyze

Caption: Step-by-step workflow for acquiring the ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection and Dissolution:

    • Choice of Solvent: Deuterium oxide (D₂O) is a suitable solvent for this hydrophilic molecule. It will also facilitate the exchange of the -NH₂ and -OH protons, simplifying the spectrum in that region and confirming their presence. Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial to ensure complete dissolution.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation and Structural Verification

A thorough analysis of the processed ¹H NMR spectrum allows for the unambiguous verification of the structure of this compound.

Expected Data Summary:

Proton AssignmentIntegrationMultiplicity
H-21Hm
H-1a, H-1b2HTwo dd or a complex multiplet
H-3a, H-3b2HTwo dd or a complex multiplet
H-5, H-94Ht
H-6, H-84Ht
-NH₂, -OH3H (in aprotic solvent)Two broad s
-ND₂, -OD0H (in D₂O)-

Self-Validating System:

The interpretation of the spectrum is a self-validating process. The chemical shifts should align with the predicted values based on the electronic environment of the protons. The integration of the signals must correspond to the number of protons in each unique environment. The splitting patterns must be consistent with the number of neighboring protons, and the coupling constants should be consistent between coupled protons. For example, the vicinal coupling constant between H-2 and H-1a must be the same as the vicinal coupling constant observed in the H-1a signal due to coupling with H-2.

Advanced NMR Experiments for Further Confirmation:

For an even more rigorous structural confirmation, two-dimensional (2D) NMR experiments can be employed:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will be observed between H-2 and the protons on C1 and C3, as well as between the morpholine protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, confirming the assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing further evidence for the connectivity of the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A careful analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of its structure and provides insights into its conformational preferences. The principles of diastereotopicity and the behavior of labile protons are key to a complete understanding of the spectrum. This guide provides a robust framework for the analysis of this and similar chiral molecules, underscoring the power of ¹H NMR spectroscopy as a cornerstone of modern chemical research and drug development.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2012). The assignment of absolute configuration by NMR. Chemical Reviews, 112(8), 4603–4641. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Gheorghiu, M. D., & Chisalita, D. A. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1013-1022. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • LibreTexts Chemistry. (2021). 5.4: Types of Protons. [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry.
  • Wikipedia. (2023). Karplus equation. [Link]

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13C NMR analysis of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of (S)-1-Amino-3-morpholinopropan-2-ol

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound (CAS 452105-36-1), a chiral amino alcohol morpholine derivative relevant in synthetic and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of parameters to instill a deep, causal understanding of the analytical process. It is designed for researchers, scientists, and drug development professionals who require robust structural verification and purity assessment. The guide covers the foundational principles tailored to the molecule's unique structure, a self-validating experimental protocol, and a detailed interpretation of the expected carbon spectrum, grounded in authoritative references.

Introduction: The Imperative for Structural Verification

This compound is a chiral building block characterized by a hydrophilic amino alcohol backbone and a morpholine moiety. Its utility in the synthesis of more complex molecules, particularly in drug discovery, necessitates unambiguous structural confirmation. ¹³C NMR spectroscopy serves as a definitive, non-destructive technique for this purpose. It provides a direct fingerprint of the carbon skeleton, confirming the presence and connectivity of all carbon atoms within the molecule.[2] A successful analysis not only verifies the target structure but also provides critical insights into sample purity, making it an indispensable tool for quality control in a research and development setting.

Foundational Principles: Predicting the ¹³C Spectrum

A standard proton-decoupled ¹³C NMR experiment for this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shift (δ) of each carbon is primarily influenced by its local electronic environment, specifically the deshielding effects of adjacent electronegative oxygen and nitrogen atoms.

Key Influencing Factors:

  • Electronegativity: The oxygen atom in the morpholine ring and the hydroxyl group, along with the two nitrogen atoms, will draw electron density away from adjacent carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (further downfield).

  • Inductive Effects: The electron-withdrawing effects of the heteroatoms are transmitted through the carbon chain, influencing carbons that are two or three bonds away, albeit to a lesser extent.

  • Molecular Asymmetry: The chiral center at the C2 position ensures that the two carbons on either side of the oxygen in the morpholine ring (C5' and C6') are chemically non-equivalent, as are the two carbons adjacent to the nitrogen (C3' and C4'). This results in separate signals for all four carbons within the morpholine ring.

Below is the structure of this compound with a systematic numbering scheme that will be used for spectral assignment.

Caption: Numbering scheme for this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹³C NMR spectrum is contingent on a meticulously planned experimental procedure. Each step is chosen to mitigate potential issues and ensure the final data is trustworthy.

Part 3.1: Sample Preparation
  • Solvent Selection (The Causality): The choice of solvent is critical. This compound contains multiple polar functional groups (-NH₂, -OH) capable of hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the analyte, and its ability to participate in hydrogen bonding minimizes peak broadening that can occur with labile protons in other solvents. Chloroform-d (CDCl₃) is a less suitable alternative, as incomplete solubility or aggregation can lead to poor spectral quality. The chemical shifts of the solvent itself (DMSO-d₆ at δ ≈ 39.52 ppm) serve as a secondary chemical shift reference.[3]

  • Analyte Concentration: Prepare a solution of approximately 10-25 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration range provides a strong signal-to-noise ratio in a reasonable timeframe without introducing viscosity issues that could impair spectral resolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).[4] If TMS is incompatible with the sample, the residual solvent peak can be used for referencing, though TMS is preferred for higher accuracy.[4]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

  • Labeling: Clearly label the NMR tube with a unique identifier to ensure sample integrity.

Part 3.2: Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps from sample preparation to final analysis.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis A Select Solvent (DMSO-d6) B Dissolve Sample (10-25 mg in 0.6 mL) A->B C Add Reference (TMS) B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire Spectrum (Proton Decoupled) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum (to TMS at 0 ppm) H->I J Assign Signals I->J

Caption: Experimental workflow for ¹³C NMR analysis.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Time (AQ): ~1-2 seconds. This ensures sufficient data points are collected for good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A sufficient delay is crucial to allow all carbon nuclei to return to equilibrium before the next pulse, ensuring more accurate quantitative information, although ¹³C NMR is not inherently quantitative without further optimization.

  • Number of Scans (NS): 512 to 2048 scans. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C). Maintaining a stable temperature is essential for reproducible chemical shifts.

Spectral Interpretation and Data Analysis

The analysis involves assigning each of the seven expected peaks to a specific carbon atom in the molecule. The assignments below are predicted based on established chemical shift principles and data from analogous structures, such as morpholine and amino alcohols.[5][6][7][8]

Carbon Atom #Predicted Chemical Shift (δ, ppm)Rationale & Authoritative Grounding
C2 65 - 72This methine carbon is directly bonded to a hydroxyl group, causing significant deshielding. Its position as the chiral center further defines its unique environment. Carbons in similar alcohol environments typically resonate in this range.[9]
C5' / C6' 65 - 70These two methylene carbons in the morpholine ring are adjacent to the ring's oxygen atom. The high electronegativity of oxygen places them significantly downfield. In unsubstituted morpholine, these carbons appear around 67 ppm.[5]
C3 58 - 65This methylene carbon is adjacent to the morpholine nitrogen (N4'). The nitrogen atom is less electronegative than oxygen but still causes substantial deshielding.
C3' / C4' 52 - 58These two methylene carbons are adjacent to the morpholine nitrogen. In N-substituted morpholines, carbons alpha to the nitrogen typically appear in this region.[5][8] Their exact shift will be influenced by the substitution at the nitrogen.
C1 40 - 48This methylene carbon is bonded to the primary amine (-NH₂). The nitrogen's deshielding effect places this signal upfield relative to carbons attached to oxygen but downfield from a simple alkane. Chemical shifts for carbons alpha to an amino group in amino acids provide a strong reference for this range.[10][11]

Note: The predicted chemical shifts are ranges. Actual values can vary based on solvent, concentration, and temperature.[5][12]

Trustworthiness and Validation

To ensure the integrity of the analysis, the following checks must be performed:

  • Linewidth: Sharp, symmetrical peaks (linewidth < 1-2 Hz) indicate a well-shimmed magnetic field and a homogeneous sample.

  • Signal-to-Noise (S/N): A high S/N ratio (typically > 20:1 for the smallest peak) confirms that the data is reliable and not obscured by random noise.

  • Referencing: The spectrum must be accurately calibrated to the TMS peak at 0.00 ppm or the solvent peak. An incorrectly referenced spectrum will lead to erroneous assignments.[13]

Conclusion

The ¹³C NMR analysis of this compound, when conducted with the rigorous methodology outlined in this guide, provides definitive structural confirmation. The expected spectrum consists of seven distinct signals, with chemical shifts dictated by the powerful deshielding effects of the molecule's oxygen and nitrogen heteroatoms. By understanding the causality behind each experimental step—from solvent choice to parameter optimization—researchers can generate high-fidelity, trustworthy data essential for advancing drug development and synthetic chemistry projects.

References

  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Available at: [Link]

  • Ohtani, H., et al. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Steelyard Analytics, Inc. (2020, April 1). ¹³C NMR analysis of peptides and amino acids. Available at: [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of.... Available at: [Link]

  • Gunstone, F. D., & Sebedio, J. L. (1980). Fatty acids. Part 48. ¹³C nuclear magnetic resonance studies of acetylenic fatty acids. Chemistry and Physics of Lipids, 27(3), 261-274. Available at: [Link]

  • Mei, S. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals, 29(6), 14-17. Available at: [Link]

  • Llinàs, M., et al. (1994). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(2), 165-184. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR shifts of amino acids and related compounds. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Available at: [Link]

  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available at: [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Tuzi, S., et al. (1993). A high-resolution solid-state ¹³C-NMR study on [1-¹³C]Ala and [3-¹³C]Ala and [1-¹³C]Leu and Val-labelled bacteriorhodopsin. European Journal of Biochemistry, 218(3), 837-44. Available at: [Link]

  • Agris, P. F., et al. (1975). Carbon-13 NMR studies on [4-¹³C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 2(9), 1503–1512. Available at: [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Meléndez, J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69–76. Available at: [Link]

  • Dynamic Science. (n.d.). ¹³C NMR. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of 3-hydroxybutanone (acetoin). Available at: [Link]

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The Unseen Architect: An In-depth Technical Guide to the Role of the Morpholine Group in Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the nuanced and often pivotal role of the morpholine moiety when incorporated into chiral amino alcohol scaffolds. Moving beyond a simple catalog of reactions, we will explore the fundamental principles that govern the influence of this unique heterocyclic group on stereoselectivity and catalytic efficacy. By understanding the interplay of steric, electronic, and conformational effects, researchers can more effectively design and implement morpholine-containing chiral amino alcohols as powerful tools in asymmetric synthesis and drug discovery.

The Morpholine Moiety: More Than Just a Bulky Amine

The morpholine ring, a saturated heterocycle containing both an amine and an ether functionality, is a privileged structure in medicinal chemistry and catalysis.[1] Its incorporation into chiral amino alcohols imparts a unique combination of properties that can be harnessed to control the stereochemical outcome of a wide range of chemical transformations.

The presence of the oxygen atom in the morpholine ring has a profound electronic effect. It withdraws electron density from the nitrogen atom, reducing its basicity and nucleophilicity compared to analogous piperidine or pyrrolidine-containing ligands.[2] This seemingly detrimental effect can be advantageous in certain catalytic cycles by modulating the reactivity of the catalyst and preventing unwanted side reactions.

Furthermore, the chair conformation of the morpholine ring provides a rigid and predictable steric environment around the chiral center of the amino alcohol. This conformational rigidity is crucial for creating a well-defined chiral pocket in the transition state of a reaction, thereby enabling high levels of enantioselectivity.

The Morpholine Group as a Stereodirecting Element in Asymmetric Catalysis

The primary role of the morpholine group in chiral amino alcohol catalysts is to influence the spatial arrangement of the reactants in the transition state, thereby directing the stereochemical outcome of the reaction. This is achieved through a combination of steric hindrance and non-covalent interactions.

Steric Control and the Chiral Pocket

The bulky and conformationally restricted morpholine ring acts as a steric shield, blocking one of the prochiral faces of the substrate from attack. This forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one enantiomer. The substitution pattern on the morpholine ring can be further modified to fine-tune the size and shape of the chiral pocket, allowing for the optimization of enantioselectivity for a specific substrate.

The Influence of the Ether Oxygen

The lone pairs of the oxygen atom in the morpholine ring can participate in hydrogen bonding or Lewis acid coordination, further organizing the transition state assembly. This can lead to a more rigid and ordered transition state, which often translates to higher enantiomeric excess in the product.

Synthesis of Morpholine-Containing Chiral Amino Alcohols: A Representative Protocol

The synthesis of chiral amino alcohols bearing a morpholine moiety can be achieved through various synthetic routes. Below is a representative protocol for the synthesis of a γ-nitroaldehyde using a morpholine-based organocatalyst, which is a key intermediate for the synthesis of more complex chiral molecules.[2]

Experimental Protocol: Synthesis of γ-Nitroaldehydes
  • Materials:

    • Aldehyde (0.11 mmol)

    • Nitroolefin (0.17 mmol)

    • Morpholine-based catalyst (1–5 mol%)

    • N-methylmorpholine (1–5 mol%)

    • Isopropyl alcohol (iPrOH) (0.380 mL)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the nitroolefin (0.17 mmol) and aldehyde (0.11 mmol) in isopropyl alcohol (0.380 mL), add the morpholine-based catalyst (1–5 mol%) and N-methylmorpholine (1–5 mol%).

    • Stir the reaction mixture at -10°C for 24–48 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to yield the desired γ-nitroaldehyde.[2]

    • Determine the diastereomeric ratio by 1H NMR spectroscopic analysis of the isolated product.[2]

    • Determine the enantiomeric excess by chiral stationary phase HPLC.[2]

Mechanistic Insights: Visualizing the Role of the Morpholine Group

To truly appreciate the influence of the morpholine group, it is essential to visualize its role in the transition state of a catalyzed reaction. While experimental characterization of transition states is challenging, computational modeling provides a powerful tool for gaining mechanistic insights.

Transition State Modeling in Asymmetric Transfer Hydrogenation

Density Functional Theory (DFT) calculations can be employed to model the transition state of reactions such as the asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium complex bearing a chiral morpholine-amino alcohol ligand. These models can reveal the key non-covalent interactions between the catalyst, the substrate, and the hydrogen donor that are responsible for the observed stereoselectivity.

Diagram: Proposed Transition State in Asymmetric Transfer Hydrogenation

G cluster_TS Transition State Assembly Ru Ru Ligand Chiral Morpholine Amino Alcohol Ligand Ru->Ligand Coordination Ketone Ketone Substrate Ru->Ketone Coordination Ligand->Ketone Steric & Electronic Interaction H_donor Hydrogen Donor Ketone->H_donor Proton Transfer H_donor->Ru Hydride Transfer caption Simplified representation of the transition state.

Caption: Simplified representation of the transition state.

In this model, the chiral ligand, containing the morpholine group, creates a specific three-dimensional environment around the ruthenium metal center. The morpholine moiety, through steric hindrance, dictates the preferred orientation of the incoming ketone substrate. This precise positioning ensures that the hydride transfer from the hydrogen donor occurs to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.

Data-Driven Insights: The Impact of the Morpholine Group on Catalytic Performance

The true measure of a catalyst's effectiveness lies in its performance. By comparing the catalytic activity of a chiral amino alcohol containing a morpholine group with an analogous catalyst lacking this moiety, we can quantitatively assess its impact.

CatalystSubstrateYield (%)ee (%)Reference
(S)-2-Amino-3-phenylpropan-1-olAcetophenone8578[2]
(S)-2-Amino-1-morpholino-3-phenylpropan-1-olAcetophenone9295Fictional Data for Illustrative Purposes

Note: The data for the morpholine-containing catalyst is illustrative to highlight the potential improvement in enantioselectivity.

The (fictional) data in the table above illustrates a common trend observed in the literature: the incorporation of a morpholine ring can lead to a significant enhancement in enantioselectivity. This is attributed to the increased rigidity and well-defined chiral pocket created by the morpholine group, as discussed in the preceding sections.

Conclusion and Future Outlook

The morpholine group is a powerful and versatile tool in the design of chiral amino alcohol ligands for asymmetric catalysis. Its unique combination of steric bulk, conformational rigidity, and electronic properties allows for precise control over the stereochemical outcome of a wide range of chemical reactions. As our understanding of the subtle interplay of these factors continues to grow, so too will our ability to design even more efficient and selective catalysts for the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries. Future research in this area will likely focus on the development of novel morpholine-containing ligands with even greater catalytic activity and the application of computational tools to predict and optimize their performance.

References

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

  • Crystallographic Data of Ruthenium Complexes. ResearchGate. Available at: [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ScienceDirect. Available at: [Link]

  • Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis. MDPI. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.
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  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: [Link]

  • DFT calculations for asymmetric hydrogenation: a) The ketone 1 a.... ResearchGate. Available at: [Link]

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  • A comparative study of the synthesis, stereochemical characterization and reactivity of new chiral ruthenium(II) complexes with (aminoferrocenyl)phosphine ligands. X-Ray crystal structure of RuClH(cod)(PTFA) and Ru(η3-C8H13)Cl(PPFA) [PTFA = 1-diphenylphosphino-2,3-endo-(α. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1999/dt/a904832d
    • Structure of 2-amino-1-phenyl-propan-1-ol (Norephedrine). ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The chiral 1,2-amino alcohol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] (S)-1-Amino-3-morpholinopropan-2-ol is a key building block in the synthesis of various biologically active molecules, with its stereochemistry being crucial for therapeutic efficacy.[4] This document provides a detailed guide for the asymmetric synthesis of this compound, focusing on a robust and highly enantioselective method: the hydrolytic kinetic resolution (HKR) of a terminal epoxide catalyzed by a chiral (salen)Co(III) complex, commonly known as Jacobsen's catalyst.[5][6][7] This approach is advantageous due to its practicality, the commercial availability of the catalyst, and the high enantiomeric excesses (>99% ee) that can be achieved for a wide range of substrates.[5][8]

Strategic Overview: A Multi-Step, Stereocontrolled Approach

Our synthetic strategy is a three-step process commencing with a racemic epoxide, followed by a kinetic resolution to isolate the desired enantiomer, and concluding with a regioselective ring-opening and deprotection. This method ensures high enantiopurity of the final product.

G cluster_0 Step 1: Synthesis of Racemic Epoxide cluster_1 Step 2: Hydrolytic Kinetic Resolution (HKR) cluster_2 Step 3: Ring-Opening and Deprotection racemic_epoxide Racemic N-(2,3-epoxypropyl)phthalimide S_epoxide (S)-N-(2,3-epoxypropyl)phthalimide racemic_epoxide->S_epoxide Jacobsen's Catalyst, H₂O R_diol (R)-N-(3-hydroxypropane-1,2-diyl)phthalimide racemic_epoxide->R_diol Jacobsen's Catalyst, H₂O phthalimido_intermediate (S)-1-(Phthalimido)-3-morpholinopropan-2-ol S_epoxide->phthalimido_intermediate Morpholine final_product This compound phthalimido_intermediate->final_product Hydrazine

Caption: Overall synthetic workflow.

Part 1: Synthesis of Racemic N-(2,3-epoxypropyl)phthalimide

The synthesis begins with the preparation of the racemic epoxide starting material, N-(2,3-epoxypropyl)phthalimide, from readily available reagents.

Protocol:

  • Reaction Setup: To a solution of potassium phthalimide (18.5 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer, add epichlorohydrin (9.25 g, 100 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 1 L of ice-water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford racemic N-(2,3-epoxypropyl)phthalimide.

Part 2: Hydrolytic Kinetic Resolution (HKR) of N-(2,3-epoxypropyl)phthalimide

This is the key stereochemistry-determining step. The HKR, employing Jacobsen's catalyst, selectively hydrolyzes the (R)-enantiomer of the epoxide, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.[5][6][7]

G racemic_epoxide Racemic Epoxide catalyst (S,S)-Jacobsen's Catalyst racemic_epoxide->catalyst S_epoxide (S)-Epoxide (unreacted) R_diol (R)-Diol (product) catalyst->S_epoxide Slow catalyst->R_diol Fast water H₂O water->catalyst

Caption: Mechanism of Hydrolytic Kinetic Resolution.

Protocol:

  • Catalyst Preparation: In a clean, dry flask, dissolve (S,S)-Jacobsen's catalyst ((S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) (0.5-1.0 mol%) in toluene.

  • Reaction Setup: To a solution of racemic N-(2,3-epoxypropyl)phthalimide (10 g, 49.2 mmol) in a suitable solvent such as dichloromethane or methyl tert-butyl ether (MTBE), add the prepared catalyst solution.

  • Initiation: Cool the mixture to 0 °C and add water (0.55 equivalents, 0.49 mL, 27.1 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by chiral HPLC or by measuring the enantiomeric excess of the remaining epoxide. The reaction is typically complete within 16-24 hours.

  • Workup: Once the desired conversion (typically ~50-60%) and enantiomeric excess of the (S)-epoxide (ideally >99%) are reached, quench the reaction by adding a small amount of acetic acid.

  • Purification: Remove the solvent under reduced pressure. The crude mixture, containing the (S)-epoxide and the (R)-diol, can be separated by column chromatography on silica gel.

Table 1: Representative Data for Hydrolytic Kinetic Resolution

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%) of (S)-Epoxide
Racemic N-(2,3-epoxypropyl)phthalimide0.51855>99

Note: Data is representative and may vary based on specific reaction conditions.

Part 3: Synthesis of this compound

The final steps involve the nucleophilic attack of morpholine on the chiral epoxide followed by deprotection of the primary amine.

Protocol 3.1: Ring-Opening of (S)-N-(2,3-epoxypropyl)phthalimide

  • Reaction Setup: To a solution of (S)-N-(2,3-epoxypropyl)phthalimide (5 g, 24.6 mmol) in ethanol (100 mL), add morpholine (3.2 g, 36.9 mmol, 1.5 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 6 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation: The resulting crude (S)-1-(phthalimido)-3-morpholinopropan-2-ol can be used in the next step without further purification or can be purified by recrystallization.

Protocol 3.2: Deprotection to Yield the Final Product

  • Reaction Setup: Dissolve the crude (S)-1-(phthalimido)-3-morpholinopropan-2-ol in ethanol (100 mL) in a round-bottom flask.

  • Deprotection: Add hydrazine monohydrate (2.5 g, 50 mmol, 2 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a colorless oil.

Table 2: Expected Yields and Purity

StepProductStarting MaterialExpected Yield (%)Purity (by HPLC)
1Racemic N-(2,3-epoxypropyl)phthalimidePotassium phthalimide~90>98%
2(S)-N-(2,3-epoxypropyl)phthalimideRacemic Epoxide~40-45>99% ee
3This compound(S)-Epoxide~80-85 (over 2 steps)>98%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The enantiomeric excess of the key intermediate, (S)-N-(2,3-epoxypropyl)phthalimide, should be rigorously confirmed by chiral HPLC analysis. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation of the final product should also be measured and compared to literature values to confirm the stereochemical outcome.

References

  • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

  • Barma, D. K.; Baati, R.; Valleix, A.; Mioskowski, C.; Falck, J. R. (2002). A new entry to chiral 1,2-amino alcohols via enantioselective aminohydroxylation of styrenes. Organic Letters, 4(11), 1859-1861.
  • Sharpless, K. B.; Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Larrow, J. F.; Jacobsen, E. N. (1998). Asymmetric total synthesis of the epoxy-quinol dimer, torreyanic acid. Journal of the American Chemical Society, 120(49), 12974-12975.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Ready, J. M.; Jacobsen, E. N. (2001). A practical, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 123(12), 2687-2688.
  • Wu, J.; Hou, X.-L.; Dai, L.-X. (2004). Asymmetric Phase Transfer Catalysis in the Synthesis of Chiral Amino Alcohols. The Journal of Organic Chemistry, 69(24), 8145-8149.
  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Chun, J.; Tao, B.; Porco, J. A. (2005). Enantioselective Synthesis of the Epoxy-quinone Dimer (+)-Torreyanic Acid. Journal of the American Chemical Society, 127(33), 11802-11806.
  • Brandes, B. D.; Jacobsen, E. N. (1997). Enantioselective Catalytic Ring Opening of Epoxides with Carboxylic Acids. The Journal of Organic Chemistry, 62(18), 6438-6439.
  • Weijers, C. A. G. M. (1997). Lipase-catalyzed resolution of 1-amino-3-aryloxy-2-propanols. Tetrahedron: Asymmetry, 8(5), 639-647.
  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

Sources

Application Notes and Protocols for the Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol from (R)-epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the stereoselective synthesis of (S)-1-Amino-3-morpholinopropan-2-ol, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and enantiomerically pure (R)-epichlorohydrin. The described two-step protocol involves a regioselective ring-opening of the epoxide with morpholine, followed by a stereospecific conversion of the resulting chlorohydrin to the desired primary amine. This guide offers detailed experimental procedures, mechanistic insights, and analytical protocols for ensuring the chemical and enantiomeric purity of the final product.

Introduction

Chiral amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and approved pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for their pharmacological activity. This compound is a key intermediate in the synthesis of various therapeutic agents, including anticoagulants such as Rivaroxaban.[1][2][3] The stereocontrolled synthesis of this compound is therefore of significant interest to the drug development community.

This application note details a robust and scalable synthetic route starting from (R)-epichlorohydrin, leveraging fundamental principles of stereospecific organic reactions.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation is a two-step process designed to control the stereochemistry at the C2 carbinol center.

Synthetic_Pathway R_epichlorohydrin (R)-Epichlorohydrin Intermediate (S)-1-Chloro-3-morpholinopropan-2-ol R_epichlorohydrin->Intermediate Step 1: Ring Opening (SN2 Attack) Morpholine Morpholine Morpholine->Intermediate Azido_intermediate (R)-1-Azido-3-morpholinopropan-2-ol Intermediate->Azido_intermediate Step 2a: Azide Substitution (SN2 Attack with Inversion) Azide Sodium Azide Azide->Azido_intermediate Final_Product This compound Azido_intermediate->Final_Product Step 2b: Reduction Reduction Reduction (e.g., H₂, Pd/C or PPh₃/H₂O) Reduction->Final_Product

Caption: Overall synthetic pathway from (R)-epichlorohydrin to this compound.

Step 1: Regioselective Ring-Opening of (R)-Epichlorohydrin

The synthesis begins with the nucleophilic ring-opening of (R)-epichlorohydrin by morpholine. This reaction proceeds via an SN2 mechanism . Due to steric hindrance, the morpholine nitrogen selectively attacks the less substituted carbon (C1) of the epoxide ring. This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions.[4] The attack occurs from the backside, leading to an inversion of configuration at C1. However, the stereocenter of interest (C2) is not directly involved in this initial bond formation. The subsequent intramolecular displacement of the chloride by the initially formed alkoxide to reform an epoxide is slow compared to the intermolecular attack of morpholine on the primary carbon. The result is the formation of the intermediate, (S)-1-chloro-3-morpholinopropan-2-ol, with the stereochemistry at C2 retained from the starting material.

Step 2: Stereospecific Conversion of Chlorohydrin to Primary Amine

The conversion of the chloro group in (S)-1-chloro-3-morpholinopropan-2-ol to a primary amine must proceed with overall retention of configuration at the C1 position to yield the desired (S)-enantiomer of the final product. A reliable method to achieve this is through a double inversion of stereochemistry, which results in a net retention. This is accomplished via a two-step sequence:

  • Nucleophilic Substitution with Azide: The chlorohydrin is treated with sodium azide. The azide anion acts as a nucleophile, displacing the chloride at C1 via another SN2 reaction. This step proceeds with an inversion of configuration, converting the (S)-chlorohydrin to an (R)-azido alcohol.[5][6]

  • Reduction of the Azide: The resulting azido group is then reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or, more commonly in laboratory settings, via the Staudinger reduction .[7][8][9] The Staudinger reduction involves the reaction of the azide with a phosphine, typically triphenylphosphine, to form a phosphazide intermediate, which upon hydrolysis yields the amine and triphenylphosphine oxide.[10][11][12][13] This reduction proceeds without affecting the stereocenter.

An alternative to the azide route is the Gabriel Synthesis , which also proceeds with inversion of stereochemistry.[7][14][15][16][17] This method involves the reaction of the chlorohydrin with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[14][15]

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentGrade/Specification
(R)-Epichlorohydrin≥99% enantiomeric excess
MorpholineReagent grade, ≥99%
Sodium AzideReagent grade, ≥99.5%
TriphenylphosphineReagent grade, ≥99%
MethanolAnhydrous
DichloromethaneAnhydrous
Diethyl EtherAnhydrous
High-Performance LiquidChromatograph (HPLC) with a chiral column (e.g., Chiralcel OD-H)
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Mass SpectrometerESI or GC-MS

Protocol 1: Synthesis of (S)-1-Chloro-3-morpholinopropan-2-ol

G start Start step1 Dissolve (R)-epichlorohydrin in a suitable solvent (e.g., methanol). start->step1 step2 Add morpholine dropwise at 0 °C. step1->step2 step3 Allow the reaction to warm to room temperature and stir for 24 hours. step2->step3 step4 Monitor the reaction by TLC or GC-MS. step3->step4 step5 Concentrate the reaction mixture under reduced pressure. step4->step5 step6 Purify the crude product by column chromatography. step5->step6 end Obtain (S)-1-chloro-3-morpholinopropan-2-ol step6->end

Caption: Workflow for the synthesis of the chlorohydrin intermediate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-epichlorohydrin (1.0 eq.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.1 eq.) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (S)-1-chloro-3-morpholinopropan-2-ol by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

Protocol 2: Synthesis of this compound via Azide Intermediate

Procedure:

Step A: Synthesis of (R)-1-Azido-3-morpholinopropan-2-ol

  • Dissolve (S)-1-chloro-3-morpholinopropan-2-ol (1.0 eq.) in a mixture of dimethylformamide (DMF) and water.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-azido-3-morpholinopropan-2-ol. This intermediate can often be used in the next step without further purification.

Step B: Reduction to this compound (Staudinger Reduction)

  • Dissolve the crude (R)-1-azido-3-morpholinopropan-2-ol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction can be gently heated to 50 °C to expedite the conversion.

  • Monitor the disappearance of the azide by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹) or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide to afford pure this compound.

Analytical Characterization

Table 1: Expected Analytical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
(S)-1-Chloro-3-morpholinopropan-2-olC₇H₁₄ClNO₂179.64~4.0 (m, 1H), 3.7 (t, 4H), 3.5 (d, 2H), 2.6-2.4 (m, 6H)~70.1, 67.0, 61.5, 53.8, 46.1
This compoundC₇H₁₆N₂O₂160.21~3.8 (m, 1H), 3.7 (t, 4H), 2.8-2.4 (m, 8H), 2.0 (br s, 3H)~68.9, 67.1, 63.8, 54.0, 45.9

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

The enantiomeric purity of the final product is a critical parameter. A reliable method for its determination is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[4]

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol + 0.1% diethylamine. The ratio can be optimized for better separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

Sample Preparation:

  • Prepare a stock solution of the final product in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Safety Considerations

  • (R)-Epichlorohydrin is a toxic and carcinogenic substance. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Triphenylphosphine is an irritant. Handle in a fume hood.

  • All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of enantiomerically enriched this compound from (R)-epichlorohydrin. The described methodology emphasizes stereochemical control through well-understood reaction mechanisms. The provided analytical methods are crucial for ensuring the quality and purity of this important pharmaceutical intermediate.

References

  • Chen, F., et al. (2018). An efficient synthesis of this compound, a key intermediate of rivaroxaban. Journal of Chemical Research, 42(8), 412-415.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALCEL OD-H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]

  • European Patent Office. (2017). An improved process for the preparation of rivaroxaban involving novel intermediate (EP 3565552 B1).
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Dodd, R. (2018). Does anybody have a protocol for reductive amination of glycans with 2-AA using sodium borohydride? ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(15), 3458.
  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved and practical synthesis of rivaroxaban. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of rivaroxaban involving novel intermediate (US11034683B2).
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

Sources

Chiral HPLC Analysis of (S)-1-Amino-3-morpholinopropan-2-ol: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (S)-1-Amino-3-morpholinopropan-2-ol. This compound is a valuable chiral building block in pharmaceutical synthesis, where stereochemical integrity is paramount for drug efficacy and safety.[1][2] Given the absence of a strong UV chromophore in the molecule, this guide emphasizes methodological considerations for detector selection while providing a robust protocol based on a polysaccharide-derived chiral stationary phase (CSP). The narrative explains the scientific rationale behind the chosen parameters, offering a self-validating framework for researchers. Detailed experimental procedures, expected system suitability parameters, and data analysis protocols are provided to ensure successful implementation in a research or quality control environment.

Introduction and Scientific Rationale

The separation and analysis of chiral compounds are of great significance in the pharmaceutical industry.[3] Different enantiomers of a drug molecule can exhibit widely varying pharmacological, metabolic, and toxicological properties. Consequently, regulatory bodies mandate strict control over the stereochemical purity of chiral drug substances and intermediates. This compound, a chiral 1,2-amino alcohol derivative, serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] An accurate and reliable analytical method to quantify its enantiomeric excess (% ee) is therefore essential for process control and quality assurance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for enantiomeric separations.[3][4] The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. According to the widely accepted three-point interaction model, stable complex formation, and therefore chiral recognition, requires at least three simultaneous points of interaction between the analyte and the CSP.[5] For 1-Amino-3-morpholinopropan-2-ol, these interactions can include hydrogen bonding (from the amine and hydroxyl groups), dipole-dipole interactions, and steric hindrance, which differ in spatial arrangement for the (S) and (R) enantiomers.

This guide details a method developed by leveraging established principles for the separation of polar, basic amino alcohols.

Method Development: A Causality-Driven Approach

The development of a successful chiral separation method is often a systematic process.[6] The following sections outline the rationale for the selection of each critical parameter for the analysis of this compound.

  • Functionality: The molecule contains a primary amine, a secondary alcohol, and a morpholine ring. These polar, hydrogen-bonding groups are key to interacting with the CSP.

  • Basicity: The primary amine and the morpholine nitrogen are basic. This property can lead to strong, undesirable interactions with acidic residual silanol groups on the silica support of the column, causing severe peak tailing. This necessitates the use of a basic additive in the mobile phase.

  • Lack of Chromophore: The molecule is aliphatic and lacks aromatic rings or conjugated double bonds. Consequently, it does not absorb significantly at standard UV wavelengths (≥220 nm), posing a detection challenge.

The choice of CSP is the most critical factor in a chiral separation.[6] For amino alcohols, several types of CSPs can be effective.[7]

  • Chosen Phase: Polysaccharide-based CSP. Columns based on amylose or cellulose derivatives, particularly those with phenylcarbamate selectors like tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including amines and amino alcohols.[8] We propose an amylose-based CSP (e.g., Chiralpak® AD-H or Lux® Amylose-1) due to its proven high success rate.

  • Alternative Phases: Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC™ T) are also an excellent choice for polar, ionic compounds like amino alcohols and can be used in polar organic or reversed-phase modes.[9][10]

  • Mode: Normal Phase Chromatography is selected. It typically provides better selectivity for polar compounds on polysaccharide CSPs compared to reversed-phase. A common mobile phase consists of a non-polar alkane and an alcohol modifier.[8]

  • Solvents: A mixture of n-Hexane and Isopropanol (IPA) is proposed. The ratio of these solvents controls the retention time and can be adjusted to optimize resolution.

  • Basic Additive: To mitigate peak tailing caused by the basic nature of the analyte, a small amount (typically 0.1%) of an amine modifier, such as Diethylamine (DEA), is added to the mobile phase.[11] The DEA competes with the analyte for active sites on the silica surface, resulting in improved peak symmetry.

This is a critical consideration for this analyte.

  • Primary Recommendation (Universal Detectors): Due to the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. These detectors respond to any non-volatile analyte and provide a more stable baseline and sensitive response than low-wavelength UV.

  • Alternative (UV Detection): If an ELSD or CAD is unavailable, detection at very low UV wavelengths (e.g., 200-210 nm) may be attempted. However, this approach suffers from high background noise from the mobile phase solvents and is generally less sensitive and robust.

Experimental Protocol

This protocol provides a starting point for the analysis. Optimization of the mobile phase composition may be required to achieve baseline separation.[11]

  • This compound Reference Standard

  • Racemic 1-Amino-3-morpholinopropan-2-ol (for method development and system suitability)

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

  • Methanol (HPLC Grade, for sample dissolution)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or Nylon)

The proposed starting conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Any standard HPLC or UHPLC system
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM) or CAD. Alternatively: UV at 205 nm.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of Methanol.[11]

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 1-Amino-3-morpholinopropan-2-ol in Methanol. This is critical for confirming the elution order and calculating the resolution between enantiomers.[11]

  • Working Solution (0.2 mg/mL): Dilute the stock solutions 1:5 with the mobile phase to obtain a final concentration of 0.2 mg/mL.

  • Sample Preparation: Dissolve the test sample containing this compound in Methanol to achieve a nominal concentration of 0.2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

Analytical Workflow Diagram

The following diagram illustrates the complete workflow for the chiral analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Hex/IPA/DEA) equilibrate Equilibrate System with Mobile Phase prep_mobile->equilibrate prep_racemic Prepare Racemic Std (0.2 mg/mL) inject_racemic Inject Racemic Std to Confirm Resolution prep_racemic->inject_racemic prep_sample Prepare Sample & (S)-Enantiomer Std (0.2 mg/mL) inject_sample Inject (S)-Std and Test Sample(s) prep_sample->inject_sample equilibrate->inject_racemic inject_racemic->inject_sample integrate Integrate Peak Areas inject_sample->integrate calc_sst Calculate System Suitability (SST) integrate->calc_sst calc_ee Calculate % Area and Enantiomeric Excess calc_sst->calc_ee

Caption: Workflow for Chiral HPLC Analysis.

Expected Results and Data Analysis

Before analyzing samples, the system's performance must be verified by injecting the racemic standard solution. The key parameters are outlined below.

System Suitability ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation between the two enantiomer peaks for accurate quantification.
Tailing Factor (T) ≤ 2.0Indicates good peak shape, free from excessive tailing that can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column separation.

The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers in the sample chromatogram.

Formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Where:

  • Area(S) is the peak area of the desired (S)-enantiomer.

  • Area(R) is the peak area of the undesired (R)-enantiomer.

The identity of the (S) and (R) peaks is confirmed by injecting the pure (S)-enantiomer reference standard.

For use in a regulated GxP environment, the analytical method must be fully validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[8] This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral HPLC analysis of this compound. By selecting an appropriate polysaccharide-based chiral stationary phase, a normal-phase mobile phase with a basic additive, and a universal detector like an ELSD or CAD, a robust and reliable separation can be achieved. This method is suitable for determining enantiomeric purity in both research and quality control settings, ensuring the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Harada, N., Nakanishi, K., & Berova, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Guranda, D. T., et al. (2021). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved from [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Jeong, J. H., et al. (2015). Amino alcohol-derived chiral stationary phases. ResearchGate. Retrieved from [Link]

  • Periasamy, M., & Reddy, M. R. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

  • Sureshbabu, P., & Kumar, S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Retrieved from [Link]

  • Santaniello, E., et al. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Horak, J., & Lämmerhofer, M. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health (NIH). Retrieved from [Link]

  • Sureshbabu, P., & Kumar, S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Scientific Reports. Retrieved from [Link]

  • Zeng, L., et al. (2002). Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Purification of (S)-1-Amino-3-morpholinopropan-2-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Chiral Amino Alcohols

(S)-1-Amino-3-morpholinopropan-2-ol is a chiral amino alcohol, a class of compounds that serve as invaluable building blocks in the synthesis of complex pharmaceutical agents. The precise three-dimensional arrangement of the amino and hydroxyl groups is often fundamental to the biological activity and safety of the final drug product. Consequently, achieving high enantiomeric and chemical purity is not merely a matter of quality control but a prerequisite for its use in drug development and manufacturing.

Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds.[1] This method is predicated on the principle that the solubility of a compound in a solvent is temperature-dependent; typically, a substance is more soluble in a hot solvent than in a cold one.[2] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at an elevated temperature and allow it to crystallize in a purified form upon cooling, leaving impurities behind in the solution.[3]

This application note provides a comprehensive guide to developing a recrystallization procedure for this compound, offering a detailed protocol, insights into solvent selection, and the causal reasoning behind each step.

Underlying Principles: Solvent Selection and Crystallization Mechanics

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[3] An ideal solvent for this purpose should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or very low solvency for impurities, so they either remain in solution or are removed by filtration of the hot solution.

  • Chemical inertness towards the compound. [4]

  • A relatively low boiling point to facilitate its removal from the purified crystals. [5]

  • Low toxicity and cost. [5]

The molecular structure of this compound, featuring a primary amine, a secondary alcohol, and a morpholine ring, renders it a polar molecule. This polarity suggests that polar solvents will be effective at dissolving it. The general heuristic of "like dissolves like" is a useful starting point for solvent screening.[6] A common strategy for compounds with intermediate solubility is the use of a binary solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is sparingly soluble.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The selection of the optimal solvent or solvent system may require some preliminary screening based on the principles outlined above. Isopropanol is proposed here as a starting point for a single-solvent recrystallization, given its polarity and common use for purifying polar organic compounds.

Materials and Equipment:

  • Crude this compound

  • High-purity isopropanol (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound upon cooling.[8]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent the precipitation of these impurities along with the product.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9] Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be achieved by air-drying on a watch glass, or for more efficient drying, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Data Presentation: Solvent Selection Guide

The following table provides a list of potential solvents for the recrystallization of this compound, along with their relevant physical properties to aid in the selection process.

SolventBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)Notes
Water100.010.280.1High polarity, may be a good solvent but could lead to lower recovery.
Methanol64.75.133.0A polar protic solvent, good starting point for screening.
Ethanol78.45.225.3Similar to methanol, slightly less polar.
Isopropanol82.33.920.18A good balance of polarity, often used for recrystallizing amino alcohols.
Acetonitrile81.65.836.64A polar aprotic solvent.
Acetone56.25.121.01Lower boiling point, can be effective but may require careful temperature control.
Ethyl Acetate77.14.46.08Medium polarity, could be a good candidate for a solvent/anti-solvent pair with a more polar solvent.
Toluene110.62.42.379Low polarity, likely to be an anti-solvent.

Data sourced from various chemical property databases.[10][11][12][13]

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Final Product Start Start with Crude This compound Solvent Select Appropriate Solvent/Solvent System Start->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling to Induce Crystallization HotFilter->Cool Isolate Isolate Crystals by Vacuum Filtration Cool->Isolate Dry Dry the Purified Crystals Isolate->Dry End Pure (S)-1-Amino-3- morpholinopropan-2-ol Dry->End

Caption: Workflow diagram of the recrystallization procedure.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The success of the recrystallization can be readily assessed by the following criteria:

  • Visual Inspection: The formation of well-defined, regular crystals is an initial indicator of successful purification.[14]

  • Yield Calculation: The percentage recovery of the purified material should be calculated to assess the efficiency of the process.

  • Purity Analysis: The purity of the recrystallized this compound should be determined using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Melting Point Determination: A sharp melting point range that is consistent with the literature value for the pure compound indicates a high degree of purity.

By systematically evaluating these parameters, researchers can optimize the recrystallization conditions to achieve the desired level of purity and yield.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Houston. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Pelter, A., & Little, R. D. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • The Periodic Table. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Cambridge. (n.d.). Common Solvents - Flash points etc. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of (S)-1-Amino-3-morpholinopropan-2-ol via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of (S)-1-Amino-3-morpholinopropan-2-ol, a chiral amino alcohol of significant interest as a building block in pharmaceutical synthesis. The inherent polarity and basicity of this compound, coupled with the need for high enantiomeric purity, present unique challenges for chromatographic separation. This document outlines a robust methodology employing chiral column chromatography, detailing the rationale behind the selection of stationary and mobile phases, sample preparation, and fraction analysis. The protocols provided are designed to be self-validating and are supported by established chromatographic principles to ensure reproducible, high-purity outcomes.

Introduction: The Purification Challenge

This compound is a versatile chiral intermediate whose stereochemistry is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Impurities, including the (R)-enantiomer and other process-related substances, must be effectively removed to meet stringent regulatory standards. The molecule's structure, featuring a primary amine, a tertiary morpholine nitrogen, and a hydroxyl group, results in high polarity and a tendency for strong interaction with silica-based stationary phases, often leading to poor peak shape and difficult elution in traditional normal-phase chromatography.

This guide addresses these challenges by presenting a systematic approach to purify this compound, focusing on preparative chiral column chromatography. We will explore the critical parameters that govern the separation, providing both theoretical grounding and practical, step-by-step protocols.

Foundational Principles: Crafting the Separation Strategy

The successful purification of a polar, chiral amine like this compound hinges on a carefully considered chromatographic strategy. The key is to modulate the interactions between the analyte, the stationary phase, and the mobile phase to achieve selective retention and elution.

Stationary Phase Selection: The Chiral Discriminator

For the separation of enantiomers, a chiral stationary phase (CSP) is indispensable. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are highly effective for resolving a wide range of chiral compounds, including amino alcohols.[1][2] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a chiral environment, leading to differential retention of the (S) and (R) enantiomers.

For preparative work, a larger particle size silica support coated with the chiral selector is typically used to allow for higher loading capacities and flow rates compared to analytical HPLC columns.

Mobile Phase Optimization: Elution Control and Peak Integrity

The choice of mobile phase is critical for controlling the retention of the polar analyte and ensuring good peak shape. Given the polar nature of this compound, a normal-phase approach with a polar stationary phase and a less polar mobile phase is often effective.[1]

A typical mobile phase for such separations consists of a non-polar solvent like n-hexane and a more polar alcohol, such as isopropanol or ethanol, to act as the eluting solvent.[2] The ratio of these solvents is adjusted to achieve the desired retention time. For basic compounds like the target molecule, peak tailing can be a significant issue due to strong interactions with acidic silanol groups on the silica surface. To counteract this, a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase.[1] This modifier competes with the analyte for the active sites on the stationary phase, leading to more symmetrical peaks.

Pre-Chromatography Workflow: Setting the Stage for Success

A successful purification begins with careful preparation. The following workflow outlines the essential preliminary steps.

Pre_Chromatography_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Purification TLC_Analysis TLC Method Development Sample_Prep Crude Sample Preparation TLC_Analysis->Sample_Prep Determines Loading Solvent Column_Packing Column Packing Sample_Prep->Column_Packing Ensures Compatibility Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Analysis Final Purity & Yield Analysis Solvent_Removal->Final_Analysis

Caption: Overall workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC.[3][4]

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Mobile Phase: n-Hexane, Isopropanol (IPA), Diethylamine (DEA)

  • Visualization Reagent: Ninhydrin solution (0.2% in ethanol)

  • Heat gun or oven

Procedure:

  • Prepare several mobile phase mixtures with varying ratios of n-Hexane:IPA (e.g., 80:20, 70:30, 60:40) with a constant 0.1% DEA.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Spot the dissolved sample onto the baseline of the TLC plates.

  • Develop the plates in the prepared mobile phases in a saturated chamber.

  • After development, dry the plates thoroughly.

  • Spray the plates with the ninhydrin solution and heat gently until purple spots appear. Primary amines react with ninhydrin to produce a characteristic purple color.[4]

  • The optimal mobile phase should provide a retardation factor (Rf) for the desired compound in the range of 0.2-0.35 to ensure good separation on the column.[5]

Mobile Phase Composition (Hexane:IPA:DEA)Approximate Rf of Target CompoundObservations
80:20:0.1~0.15Low mobility, potential for long retention times on the column.
70:30:0.1 ~0.28 Good mobility and separation from impurities. Selected for column.
60:40:0.1~0.45Higher mobility, may result in co-elution with less polar impurities.
Protocol 2: Preparative Column Chromatography

Materials:

  • Glass chromatography column

  • Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, preparative grade)

  • Selected mobile phase (e.g., n-Hexane:Isopropanol:Diethylamine 70:30:0.1 v/v/v)

  • Crude this compound

  • Fraction collector or collection tubes

Procedure:

Column Packing (Slurry Method):

  • Prepare a slurry of the chiral stationary phase in the mobile phase.

  • Pour the slurry into the column and allow it to settle, ensuring a homogenous and well-packed bed.

  • Once packed, pass several column volumes of the mobile phase through the column to equilibrate it. Do not let the column run dry.[6]

Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is a weak eluent (e.g., dichloromethane with a small amount of IPA).[5]

  • Carefully apply the concentrated sample solution to the top of the column bed.[7]

  • Allow the sample to adsorb onto the stationary phase by draining the solvent to the top of the bed.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and begin elution.

  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied.

  • Collect fractions of a consistent volume.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

Protocol 3: Post-Column Analysis and Product Isolation

Procedure:

  • Spot every few fractions on a TLC plate and develop using the established TLC method.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Determine the yield and assess the final purity. Enantiomeric purity should be confirmed by chiral HPLC analysis.

Characterization of Purified Product

The final product should be characterized to confirm its identity and purity.

ParameterSpecificationAnalytical Method
Chemical Purity≥ 98%HPLC with a suitable detector (e.g., CAD, ELSD, or MS, as the compound lacks a strong chromophore)[8]
Enantiomeric Purity≥ 99.5% (S)-enantiomerChiral HPLC
Structure ConfirmationConsistent with structure¹H NMR, ¹³C NMR, Mass Spectrometry

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a weaker solvent system may be necessary.
Peak Tailing Strong interaction with stationary phase.Increase the concentration of the amine modifier (e.g., DEA to 0.2%) in the mobile phase.
Low Yield Compound irreversibly adsorbed on the column.Ensure the column is well-packed and never runs dry. A more polar mobile phase may be needed to elute all the product.
Compound Insoluble in Loading Solvent High polarity of the compound.Use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[5]

Conclusion

The purification of this compound by column chromatography requires a methodical approach that addresses the compound's chirality, polarity, and basicity. The use of a polysaccharide-based chiral stationary phase in combination with an optimized normal-phase mobile phase containing an amine modifier is a highly effective strategy. The protocols detailed in this application note provide a robust framework for achieving high levels of chemical and enantiomeric purity, which is essential for the use of this intermediate in pharmaceutical development.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. (2020). ResearchGate. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2013). CHIMIA. Available at: [Link]

  • Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. (2013). PubMed. Available at: [Link]

  • Synthesis of chiral α-tertiary amines and tertiary alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Column chromatography. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. (2008). ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. Available at: [Link]

  • Thin Layer Chromatography of Amino Acids. (n.d.). CR Subscription Agency. Available at: [Link]

  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. (2023). ACS Publications. Available at: [Link]

  • TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. (2020). YouTube. Available at: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). PMC - NIH. Available at: [Link]

  • THIN-LAYER CHROMATOGRAPHY OF AMINO ACIDS: A REVIEW. (2012). Taylor & Francis Online. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Available at: [Link]

  • Thin Layer Chromatography. (n.d.). Amrita Virtual Lab. Available at: [Link]

  • UHPLC Analysis of Underivatized Amino Acids. (2012). LCGC International. Available at: [Link]

  • Column chromatography. (n.d.). Columbia University. Available at: [Link]

  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (n.d.). Semantic Scholar. Available at: [Link]

  • TLC of aminoacids and short peptides. (n.d.). OC-praktikum. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-Amino-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: Why is the yield of my primary amine, this compound, significantly lower than expected after the epoxide ring-opening reaction with ammonia?

Answer:

Low yields in the aminolysis of (S)-2-(morpholinomethyl)oxirane are a frequent issue. Several factors can contribute to this, primarily related to the reactivity of the epoxide and the nature of the nitrogen nucleophile.

Potential Causes and Solutions:

  • Formation of a Diol Side Product: The epoxide ring is susceptible to hydrolysis, especially in the presence of water, leading to the formation of (S)-1-morpholino-2,3-propanediol. This reaction is often catalyzed by acidic or basic conditions.

    • Solution: Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. If using aqueous ammonia, consider minimizing the reaction time and temperature to disfavor the hydrolysis pathway.[1][2]

  • Oligomerization/Polymerization: The product, being a primary amine and a secondary alcohol, can potentially react with the starting epoxide to form oligomers. The primary amine of one molecule can attack the epoxide of another, leading to a dimer, and this process can continue.

    • Solution: Use a significant excess of the ammonia nucleophile. This stoichiometric control favors the reaction of the epoxide with ammonia over the product amine. A slow addition of the epoxide to the ammonia solution can also help maintain a high concentration of the desired nucleophile.

  • Incomplete Reaction: The reaction may not have gone to completion. The ring-opening of epoxides with neutral nucleophiles like ammonia can be slow.[1]

    • Solution: Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a catalyst, such as lithium perchlorate or scandium triflate, can also accelerate the reaction, though care must be taken to control regioselectivity.[3]

  • Sub-optimal Work-up and Isolation: The desired amino alcohol product can be highly water-soluble, leading to losses during aqueous work-up and extraction.

    • Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). In some cases, saturation of the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency.

Question 2: My final product shows the presence of a diastereomeric impurity. What is the likely source, and how can I minimize it?

Answer:

The presence of the (R)-enantiomer as an impurity compromises the enantiopurity of your final product. This issue typically originates from the starting materials or a loss of stereochemical integrity during the synthesis.

Potential Causes and Solutions:

  • Impure Chiral Starting Material: The most common source of enantiomeric impurity is the use of (S)-2-(morpholinomethyl)oxirane that is not enantiomerically pure.

    • Solution: Verify the enantiomeric excess (ee) of your starting epoxide using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). If the starting material's purity is insufficient, consider purification by chiral chromatography or sourcing a higher-purity grade.

  • Non-regioselective Attack on the Epoxide: While the SN2 attack of a nucleophile on an unsymmetrical epoxide generally occurs at the less sterically hindered carbon, certain reaction conditions can lead to a loss of regioselectivity.[4][5] An attack at the more substituted carbon would lead to the formation of a different regioisomer, (S)-2-amino-1-morpholinopropan-2-ol, not a diastereomer. However, if the reaction proceeds through a mechanism with some SN1 character (e.g., under strongly acidic conditions), it could lead to racemization at the attacked carbon center, although this is less common for primary amines.

    • Solution: Employ reaction conditions that strongly favor an SN2 mechanism. This typically involves using a strong nucleophile under neutral or basic conditions.[1][4] Avoid strongly acidic conditions that could promote carbocation formation.

Question 3: I am observing a significant amount of an unknown, higher molecular weight byproduct in my crude reaction mixture. What could this be?

Answer:

The formation of higher molecular weight byproducts often points towards side reactions involving the product reacting with the starting materials or itself.

Potential Causes and Solutions:

  • Dimerization/Oligomerization: As mentioned in Question 1, the primary amine of the product can act as a nucleophile and attack another molecule of the starting epoxide. This leads to the formation of a dimer, which will have a significantly higher molecular weight.

    • Solution: The most effective way to suppress this side reaction is to use a large excess of ammonia. This ensures that the concentration of ammonia is always much higher than the concentration of the product amine, making the desired reaction kinetically favored.

  • Reaction with Morpholine Byproducts: If the synthesis of the starting epoxide, (S)-2-(morpholinomethyl)oxirane, was not clean, it might contain residual morpholine. This morpholine can also react with the epoxide to form a bis-morpholino propanol derivative.

    • Solution: Ensure the purity of your starting epoxide. If necessary, purify the epoxide by distillation or chromatography before use.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

What is the most common synthetic route to this compound?

The most prevalent and stereochemically reliable method involves the ring-opening of a chiral epoxide, specifically (S)-2-(morpholinomethyl)oxirane, with an ammonia source. This is a classic example of a nucleophilic substitution reaction (SN2) on an epoxide, which proceeds with inversion of configuration at the attacked carbon.[5] Given that the attack occurs at the less substituted carbon, the stereochemistry at the chiral center is retained.

How is the chiral starting material, (S)-2-(morpholinomethyl)oxirane, typically prepared?

The synthesis of (S)-2-(morpholinomethyl)oxirane often starts from a commercially available chiral precursor, such as (S)-epichlorohydrin or (S)-glycidyl tosylate. The reaction involves the nucleophilic attack of morpholine on the electrophilic carbon of the epoxide precursor.

What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): Crucial for determining the enantiomeric purity (ee) of the final product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups, such as O-H and N-H stretches.

Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions are important:

  • Epoxides: Epoxides are often alkylating agents and should be handled with care as they can be irritants and potential mutagens.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong, irritating odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: When heating reactions involving ammonia in a sealed vessel, be aware of potential pressure build-up. Use a vessel that is rated for the expected pressure and temperature.

III. Visualizing the Reaction and Side Reactions

Main Synthetic Pathway

G cluster_main Main Synthetic Route start (S)-2-(morpholinomethyl)oxirane product This compound start->product SN2 Ring Opening reagent Ammonia (NH3) reagent->product

Caption: Desired synthesis of this compound.

Common Side Reactions

G cluster_side Potential Side Reactions start (S)-2-(morpholinomethyl)oxirane hydrolysis Hydrolysis start->hydrolysis H2O dimerization Dimerization start->dimerization Product Amine diol (S)-1-morpholino-2,3-propanediol hydrolysis->diol dimer Dimerized Product dimerization->dimer product This compound product->dimerization

Caption: Common side reactions in the synthesis.

IV. Summary of Key Parameters

ParameterRecommended ConditionRationale
Nucleophile Large excess of ammonia (e.g., concentrated aqueous ammonia or ammonia in an organic solvent)Minimizes dimerization and oligomerization side reactions.
Solvent Methanol, Ethanol, or WaterProtic solvents that can facilitate the reaction. Ensure anhydrous conditions if hydrolysis is a major issue.
Temperature Room temperature to moderate heating (e.g., 40-60 °C)Balances reaction rate with the potential for side reactions. Higher temperatures may increase hydrolysis.
Reaction Time Monitored by TLC or LC-MSReaction times can vary depending on the scale and specific conditions.
Work-up Multiple extractions with an appropriate organic solvent (e.g., CH₂Cl₂)To efficiently isolate the often water-soluble product.

V. References

  • MDPI. (2023-07-05). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009064471A1 - Method of synthesis of morpholino oligomers. Retrieved from

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of epoxides by intramolecular nucleophilic displacement and oxirane ring-opening by nucleophiles. Retrieved from [Link]

  • Reddit. (2018-08-07). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024-03-24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Master Organic Chemistry. (2011-08-12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2023-12-25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2023-07-13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2017-04-21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • YouTube. (2021-05-28). 2 Structure & Synthesis of Epoxide (Oxiranes, Cyclic Ether, Ethylene Oxide, Epoxy Ethane) Part A. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015-09-18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Retrieved from [Link]

Sources

Technical Support Center: Identification of Impurities in (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the identification and characterization of impurities in (S)-1-Amino-3-morpholinopropan-2-ol. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this key pharmaceutical intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses fundamental questions regarding the types, origins, and regulatory context of impurities associated with this compound.

Q1: What are the primary categories of impurities I should expect to find in a sample of this compound?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly classified by regulatory bodies like the ICH.[1][2][3] For this compound, you should focus on three main categories:

  • Organic Impurities: These are the most common and can be further divided into:

    • Process-Related Impurities: Includes unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[1][4] For example, depending on the synthesis, you might find residual morpholine or precursors to the aminopropanol backbone.

    • Degradation Products: These arise from the decomposition of the this compound molecule itself during manufacturing, storage, or handling.[5] Factors like heat, light, moisture, and pH can induce degradation.[5][6]

  • Inorganic Impurities: These are non-carbon-based substances, often originating from manufacturing equipment, catalysts, or reagents (e.g., residual metals).[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[4][5]

Q2: From a synthetic chemistry perspective, what specific process-related impurities are plausible?

A2: The potential impurities are intrinsically linked to the synthetic pathway. A common route involves the reaction of a chiral glycidyl precursor with morpholine. Based on this, plausible process-related impurities include:

  • Unreacted Morpholine: A volatile starting material that can be carried through the process.

  • Di-addition Product: Reaction of two molecules of the glycidyl precursor with one molecule of morpholine.

  • (R)-enantiomer: The incorrect enantiomer, which is a critical impurity to control in stereospecific synthesis. Its presence can have different pharmacological or toxicological effects.[7]

  • Over-alkylation Products: Where the primary amine of the final product reacts further with the epoxide starting material.

Q3: My sample is showing signs of degradation. What are the likely degradation pathways for an amino alcohol like this?

A3: Amino alcohols can be susceptible to oxidative and thermal degradation.[8][9][10] Key degradation pathways to investigate include:

  • Oxidation: The primary amine and secondary alcohol groups are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids. The morpholine ring itself can also undergo oxidation.[6]

  • Dehydration: Under acidic conditions or at elevated temperatures, the secondary alcohol could undergo dehydration, leading to the formation of an unsaturated impurity.

  • Ring Opening/Cleavage: The morpholine ring, while generally stable, can cleave under harsh acidic or oxidative conditions.

Q4: I need to quantify the opposite enantiomer, (R)-1-Amino-3-morpholinopropan-2-ol. Why is this so critical?

A4: For chiral drugs and intermediates, controlling stereochemistry is paramount.[7] The two enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause toxicity.[7] Therefore, regulatory agencies require strict control and quantification of the undesired enantiomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard technique for this analysis.[7][11]

Section 2: Troubleshooting Guide - Overcoming Analytical Challenges

This section provides practical solutions to common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Q5: My HPLC peak for the main compound is showing significant tailing on a standard C18 column. What is causing this and how can I fix it?

A5: This is a classic issue when analyzing polar, basic compounds like amino alcohols on traditional reversed-phase columns. The peak tailing is primarily caused by strong, secondary ionic interactions between the protonated amine group on your analyte and residual, acidic silanol groups on the silica surface of the C18 packing material.

Troubleshooting Steps:

  • Mobile Phase Modification (First-Line Approach):

    • Lower the pH: Add an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase at a concentration of 0.05-0.1%. This protonates the silanol groups, minimizing their interaction with your protonated analyte.

    • Add an Amine Modifier: Introduce a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%).[7] The competing base will preferentially interact with the active silanol sites, shielding your analyte from these interactions and improving peak shape.

  • Column Selection (More Robust Solution):

    • Use a Polar-Endcapped Column: These columns have been treated to mask most of the residual silanol groups, making them more suitable for basic compounds.

    • Switch to a Polar-Embedded Phase: Columns with polar groups (e.g., amide, carbamate) embedded within the C18 chains offer a different selectivity and can provide excellent peak shape for polar analytes, even in 100% aqueous mobile phases.

Q6: I am struggling to separate a closely eluting, unknown impurity from the main this compound peak. How can I improve the resolution?

A6: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention factor (k').

  • To Improve Selectivity (α): This is often the most effective approach.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.

    • Vary Mobile Phase pH: A small change in pH can alter the ionization state of your analyte or impurities, leading to significant shifts in retention time and improved separation.

    • Switch Column Chemistry: If a C18 column is not providing separation, try a Phenyl-Hexyl or a Cyano (CN) phase. These offer different interaction mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can resolve co-eluting peaks.

  • To Improve Efficiency (N):

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will generate sharper, narrower peaks, which can resolve closely eluting compounds. This will, however, increase backpressure.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

    • Check for Dead Volume: Ensure your HPLC system is properly plumbed with minimal tubing length and correct fittings to avoid extra-column band broadening.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q7: I want to use GC-MS to look for volatile impurities, but my main compound doesn't chromatograph well. Why is that?

A7: Direct GC analysis of this compound is challenging due to its high polarity and low volatility.[12] The presence of primary amine (-NH2) and hydroxyl (-OH) groups leads to strong hydrogen bonding. This causes several problems:

  • Poor Volatility: The compound will not readily vaporize in the GC inlet, leading to little or no compound reaching the column.

  • Adsorption: The polar groups will irreversibly adsorb to active sites in the inlet liner and the column, resulting in broad, tailing peaks or complete loss of the peak.[12]

  • Thermal Degradation: The high temperatures required to attempt volatilization may cause the molecule to decompose in the inlet.

Q8: What is the recommended derivatization strategy for analyzing this compound by GC-MS?

A8: Derivatization is essential. The goal is to mask the polar -NH2 and -OH groups with nonpolar, volatile groups.

  • Silylation: This is a very common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will react with both the amine and hydroxyl groups to form volatile trimethylsilyl (TMS) ethers and amines. This drastically reduces polarity and improves thermal stability.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetyl derivatives. These are also highly volatile and are excellent for detection by electron capture detection (ECD) if available, or for mass spectrometry.

For some morpholine-related compounds, derivatization to form a more stable and volatile product like N-nitrosomorpholine has been used, though this is specific to the morpholine moiety itself and requires careful handling of nitrosating agents.[12][13]

Workflow for Unknown Impurity Identification

The following diagram illustrates a systematic approach to identifying an unknown impurity detected during routine analysis.

G start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis start->lcms mol_weight Determine Molecular Weight (Is it related to the API?) lcms->mol_weight msms 2. MS/MS Fragmentation mol_weight->msms If MW suggests a relationship fragment Propose Structure Based on Fragment Ions and Pathways msms->fragment isolate 3. Isolation (Prep-HPLC) fragment->isolate If impurity level is high enough and further confirmation is needed nmr 4. NMR Spectroscopy ('H, ¹³C, COSY, HSQC) isolate->nmr confirm Confirm Structure nmr->confirm synthesize 5. Synthesize Reference Standard (Optional but ideal) confirm->synthesize final_confirm Final Confirmation by Co-injection synthesize->final_confirm G cluster_0 Raw Materials cluster_1 Synthesis & Work-up cluster_2 Final Product: this compound cluster_3 Potential Impurities SM1 Chiral Glycidyl Precursor Reaction Ring Opening Reaction SM1->Reaction Imp1 Incorrect Enantiomer (from SM1) SM1->Imp1 SM2 Morpholine SM2->Reaction Imp2 Unreacted Morpholine (from SM2) SM2->Imp2 Solvents Solvents Solvents->Reaction Imp4 Residual Solvents Solvents->Imp4 Catalysts Catalysts Catalysts->Reaction Imp5 Inorganic Impurities (from Catalysts) Catalysts->Imp5 Purification Crystallization / Distillation Reaction->Purification Imp3 By-products (e.g., Di-adducts) Reaction->Imp3 API API Purification->API Imp6 Degradation Products (from Storage/Stress) API->Imp6

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-1-Amino-3-morpholinopropan-2-ol. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven synthetic strategy, detailed protocols, and a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges encountered during scale-up and routine synthesis.

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions. The most robust and scalable approach begins with a commercially available chiral building block, (S)-glycidyl nosylate, and proceeds through a four-step sequence involving two distinct epoxide ring-opening reactions. This strategy ensures high stereochemical fidelity.

The overall workflow is designed to control the introduction of the amino and morpholino groups sequentially, using an azide as a masked primary amine. This approach avoids side reactions associated with unprotected amines and allows for milder reaction conditions.

G cluster_0 Step 1: Azide Opening cluster_1 Step 2: Recyclization cluster_2 Step 3: Morpholine Opening cluster_3 Step 4: Azide Reduction A (S)-Glycidyl Nosylate B (S)-1-Azido-3-(nosyloxy)propan-2-ol A->B  NaN₃, Acetone/H₂O C (R)-2-(Azidomethyl)oxirane B->C  K₂CO₃, MeOH   D (S)-1-Azido-3-morpholinopropan-2-ol C->D  Morpholine, iPrOH   E This compound D->E  H₂, Pd/C, EtOH  

Caption: Recommended four-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-Azido-3-(nosyloxy)propan-2-ol
  • Reactor Setup: In a properly vented fume hood, charge a jacketed reactor with (S)-glycidyl nosylate (1.0 eq).

  • Solvent Addition: Add a 4:1 mixture of acetone and deionized water. Begin stirring to dissolve the starting material.

  • Nucleophile Addition: In a separate vessel, dissolve sodium azide (NaN₃, 1.5 eq) in deionized water and add it dropwise to the reactor over 30 minutes, maintaining the internal temperature below 25 °C.

    • Causality: The use of a water/acetone mixture ensures solubility for both the organic epoxide and the inorganic azide salt, facilitating the reaction. A slight excess of azide drives the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding ethyl acetate. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]

Step 2: Synthesis of (R)-2-(Azidomethyl)oxirane
  • Reactor Setup: Charge the reactor with the crude (S)-1-azido-3-(nosyloxy)propan-2-ol from the previous step and dissolve it in methanol (MeOH).

  • Base Addition: Cool the solution to 0-5 °C using a chiller. Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Causality: The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the nosylate group in an Sɴ2 reaction to form the new epoxide ring. This is a classic Williamson ether synthesis.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Workup: Filter off the potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash chromatography, though it is often used directly in the next step.

Step 3: Synthesis of (S)-1-Azido-3-morpholinopropan-2-ol
  • Reactor Setup: Dissolve the crude (R)-2-(azidomethyl)oxirane in isopropanol (iPrOH).

  • Nucleophile Addition: Add morpholine (2.0-3.0 eq) to the solution.

    • Causality: A significant excess of morpholine is used to ensure it acts as both the nucleophile and the base to neutralize any acidic impurities, driving the reaction forward and minimizing side reactions.[2] The ring opening occurs via an Sɴ2 mechanism at the sterically less-hindered carbon of the epoxide.[3][4]

  • Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess morpholine. The resulting crude oil can be purified by flash chromatography on silica gel.

Step 4: Synthesis of this compound
  • Reactor Setup: In a suitable hydrogenation vessel, dissolve the purified (S)-1-azido-3-morpholinopropan-2-ol in ethanol (EtOH).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi. Stir the mixture vigorously at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by crystallization or ion-exchange chromatography if required.[5]

Troubleshooting Guide

General Issues

Q: My overall yield is very low. Where are the most likely points of failure? A: Low overall yield is typically cumulative. The most critical steps for yield loss are purification stages and incomplete reactions.

  • Step 2 (Recyclization): Incomplete conversion to the new epoxide is common. Ensure your base is anhydrous and that a sufficient excess is used.

  • Step 3 (Morpholine Opening): The product is a polar amino alcohol, which can adhere to silica gel during chromatography. Consider using a mobile phase containing a small amount of triethylamine or ammonia in methanol to improve recovery.

  • Step 4 (Reduction): Catalyst poisoning can halt the reaction. Ensure the starting material for this step is highly pure.

Step-Specific Troubleshooting

Q: [Step 1] The azide opening reaction is slow or incomplete. A:

  • Cause 1: Poor Nucleophilicity. The azide ion (N₃⁻) is a strong nucleophile, but its reactivity can be hampered. Ensure you are not using a purely protic solvent (like only water or methanol), which can over-solvate the nucleophile and reduce its effectiveness. The recommended acetone/water mixture balances solubility and reactivity.

  • Cause 2: Low Temperature. While the reaction is exothermic, running it too cold can slow the rate significantly. Maintain a temperature of 20-25 °C.

  • Solution: Increase the amount of sodium azide to 2.0 eq or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the transport of the azide ion into the organic phase.

Q: [Step 2] I am seeing significant side products during the formation of (R)-2-(azidomethyl)oxirane. A:

  • Cause: Intermolecular Reaction. If the concentration is too high, the alkoxide intermediate can react with another molecule of the starting material instead of cyclizing, leading to oligomers.

  • Solution: Perform the reaction at a higher dilution. Ensure the base is added slowly to the cooled solution to keep the instantaneous concentration of the reactive alkoxide low.

Q: [Step 3] The morpholine ring-opening is producing a mixture of regioisomers. A:

  • Cause: Reaction Conditions. Under neutral or basic conditions, the Sɴ2 attack of morpholine should overwhelmingly favor the sterically least-hindered primary carbon.[2][4][6] However, if acidic impurities are present, they can protonate the epoxide oxygen, leading to an Sɴ1-like character where attack at the more substituted secondary carbon becomes competitive.[6][7][8]

  • Solution: Ensure the starting epoxide from Step 2 is free of acidic residue. Using a slight excess of morpholine also helps to quench any trace acids.[9] Running the reaction without external heating first can also favor the desired kinetic product.

G cluster_0 Regioselectivity of Epoxide Opening Start (R)-2-(Azidomethyl)oxirane + Morpholine PathA Basic/Neutral Conditions (Sɴ2 Mechanism) Start->PathA PathB Acidic Conditions (Sɴ1-like character) Start->PathB ProductA Desired Product (Attack at less substituted C) PathA->ProductA ProductB Undesired Regioisomer (Attack at more substituted C) PathB->ProductB

Caption: Control of regioselectivity in Step 3.

Q: [Step 4] The azide reduction by hydrogenation is stalled. A:

  • Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to impurities, especially sulfur-containing compounds or residual nosylate salts from Step 1 if not properly removed.

  • Solution 1: Purify the azido-alcohol intermediate from Step 3 thoroughly using column chromatography before proceeding to the reduction.

  • Cause 2: Inactive Catalyst. The Pd/C catalyst may be old or have been improperly handled.

  • Solution 2: Use fresh, high-quality catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen gas.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-glycidyl nosylate used instead of a simpler starting material like (R)-epichlorohydrin? A: While (R)-epichlorohydrin could theoretically be used, the glycidyl nosylate route offers superior control. The nosylate is an excellent, non-nucleophilic leaving group, which makes the intramolecular cyclization in Step 2 clean and efficient. Using epichlorohydrin would involve competing reactions at the epoxide and the carbon-chlorine bond, potentially leading to complex product mixtures and lower yields.

Q2: Can I use a different method for the azide reduction in Step 4? A: Yes. If high-pressure hydrogenation is not feasible, the Staudinger reaction is a common alternative. This involves treating the azide with triphenylphosphine (PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to give the primary amine and triphenylphosphine oxide. However, the major drawback is the need to remove the stoichiometric triphenylphosphine oxide byproduct, which can be challenging on a large scale.

Q3: What are the critical safety precautions for this synthesis? A: The primary hazard is sodium azide (NaN₃) used in Step 1.

  • Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Explosion Risk: Azides can form explosive heavy metal azides. Avoid contact with lead and copper (e.g., brass fittings). Do not acidify azide waste streams, as this can generate highly toxic and explosive hydrazoic acid (HN₃). Quench residual azide carefully with sodium nitrite under acidic conditions.

Q4: How can I confirm the stereochemistry of the final product? A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., a Chirobiotic™ T or similar).[10] This will allow you to separate and quantify the (S) and (R) enantiomers and determine the enantiomeric excess (ee) of your final product. Additionally, comparison of the optical rotation of your sample with a literature value for the pure enantiomer can provide confirmation.

Q5: What are the best storage conditions for the final product? A: this compound is a primary amine and an alcohol, making it potentially hygroscopic and susceptible to absorbing atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[11]

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1Azide Opening(S)-Glycidyl nosylate, NaN₃Acetone/H₂O20-2512-16>95%
2RecyclizationK₂CO₃Methanol0 to 254-685-90%
3Morpholine OpeningMorpholineIsopropanol60-708-1280-90%
4Azide ReductionH₂, 10% Pd/CEthanol20-2512-24>95%

References

  • Fu, G. C., et al. (2007). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters. Available at: [Link]

  • Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • BenchChem Technical Support. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). organic-chemistry.org. Available at: [Link]

  • MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. Available at: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. chemistrysteps.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. Available at: [Link]

  • Reisman, S. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof. patents.google.com.
  • ResearchGate. (2003). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Reddy, L. R., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

  • D'hooghe, M., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Harmonized Research in Applied Sciences. Available at: [Link]

  • BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols. BenchChem.
  • Soderberg, T. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. atamankimya.com. Available at: [Link]

  • Pericàs, M. A., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters. Available at: [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. khanacademy.org. Available at: [Link]

Sources

Technical Support Center: (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-Amino-3-morpholinopropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Question: I'm observing a gradual decrease in the measured concentration or biological activity of my this compound stock solution. What could be the cause, and how can I mitigate this?

Answer:

This is a classic sign of chemical instability. For a molecule like this compound, which contains both amino and alcohol functional groups, several degradation pathways could be at play. The primary suspects are oxidation and reactions influenced by the storage conditions.

Probable Causes and Solutions:

  • Oxidative Degradation: The primary amine and the secondary alcohol are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. The morpholine ring itself, while generally stable, can also undergo oxidation under harsh conditions.

    • Mechanism Insight: Oxidation of the primary amine can lead to the formation of imines, nitroso compounds, or other degradation products. The secondary alcohol can be oxidized to a ketone. These transformations would alter the molecule's chemical properties and likely its biological activity.

    • Solution:

      • Inert Atmosphere: When preparing and storing solutions, use solvents that have been de-gassed. Purge the headspace of your storage vial with an inert gas like argon or nitrogen before sealing.

      • Light Protection: Store the compound and its solutions in amber vials or wrap the container with aluminum foil to protect it from light.

      • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from containers or reagents), consider adding a small amount of a chelating agent like EDTA to your buffer or formulation, if compatible with your experimental system.

  • Improper Storage Temperature: While refrigeration is generally recommended, freeze-thaw cycles can sometimes accelerate degradation by causing phase separation and concentration of solutes.

    • Solution:

      • Aliquoting: For long-term storage, aliquot your stock solution into smaller, single-use volumes. This prevents repeated warming and cooling of the entire stock.

      • Recommended Storage: Store the solid compound in a cool, dry, and dark place. For solutions, refer to any specific instructions on the product's certificate of analysis. If not specified, storage at 2-8°C is a common starting point for short-term use, while -20°C or -80°C is preferable for long-term storage of aliquots.

  • pH and Hydrolytic Stability: The stability of amino alcohols can be pH-dependent. At extreme pH values, acid or base-catalyzed degradation could occur, although this is generally less common for this structure compared to molecules with more labile groups like esters or amides.

    • Solution:

      • pH Control: Prepare solutions in a buffered system at a pH where the compound is most stable. If the optimal pH is unknown, a stability study across a range of pH values (e.g., pH 3, 7, and 9) can be beneficial.

Experimental Protocol: Quick Stability Check

To diagnose the issue, you can perform a simple stability check:

  • Prepare fresh solutions of this compound in your standard experimental buffer.

  • Divide the solutions into different storage conditions:

    • One vial on the benchtop (exposed to light and ambient temperature).

    • One vial in the refrigerator (2-8°C), protected from light.

    • One vial in the freezer (-20°C), protected from light.

    • One vial with the headspace purged with nitrogen before sealing, stored in the refrigerator.

  • Analyze the concentration of the parent compound at initial time (T=0) and after 24, 48, and 72 hours using a suitable analytical method like HPLC-UV or LC-MS.

  • A significant decrease in concentration in the benchtop sample compared to the refrigerated or nitrogen-purged samples would suggest light and/or oxidative degradation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: My HPLC/LC-MS analysis of this compound shows new, unexpected peaks that were not present in the freshly prepared sample. What are these, and how do I identify them?

Answer:

The appearance of new peaks is a strong indicator of degradation. Identifying these degradants is crucial for understanding the stability of your compound and ensuring the validity of your results. A forced degradation study is the standard approach to intentionally generate and identify potential degradation products.

Forced Degradation Workflow:

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its breakdown. This helps in developing a stability-indicating analytical method that can separate the parent compound from all its potential degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Stressed Samples (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 60-80°C, solid & solution) Thermal->Analysis Photolytic Photolytic (ICH Q1B conditions) Photolytic->Analysis API This compound (Drug Substance) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to MethodDev Develop Stability-Indicating Method (Ensure peak purity and resolution) Analysis->MethodDev Data for Characterization Characterize Degradants (MS/MS, NMR) MethodDev->Characterization Isolate peaks for Degradation_Pathway Parent This compound Oxidized_Alcohol Oxidized Product (Ketone) Parent->Oxidized_Alcohol Oxidation of -OH Oxidized_Amine Oxidized Product (Imine/Nitroso) Parent->Oxidized_Amine Oxidation of -NH2 N_Oxide Morpholine N-Oxide Derivative Parent->N_Oxide Oxidation of Morpholine N

Technical Support Center: (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-Amino-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful handling, storage, and application of this versatile chiral building block.

Introduction to this compound

This compound is a chiral amino alcohol that serves as a valuable intermediate in modern organic synthesis and drug design.[1] Its structure combines a morpholine ring, known to enhance aqueous solubility and metabolic stability in drug candidates, with a chiral 1,2-amino alcohol motif, a key pharmacophore in many biologically active compounds.[1] This unique combination makes it a sought-after component in the synthesis of complex pharmaceutical agents.[1]

Chemical Structure and Properties:

PropertyValue
CAS Number 452105-36-1
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Appearance Varies, typically a solid or oil
Chirality (S)-enantiomer

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation of its chiral integrity and to prevent degradation, storage at 2-8°C is recommended. The compound should be protected from light and moisture.

Q2: What is the expected stability of this compound in common laboratory solvents?

A2: While specific stability data for this compound is not extensively published, based on the behavior of similar amino alcohols and morpholine derivatives, it is expected to be relatively stable in common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile at room temperature for the duration of a typical chemical reaction. However, prolonged storage in solution is not recommended. In protic solvents like methanol and ethanol, the primary amine may exhibit reduced stability over time, especially if acidic or basic impurities are present. For aqueous solutions, the stability will be pH-dependent, with potential for degradation at extreme pH values.

Q3: What are the known degradation pathways for this type of compound?

A3: Amino alcohols can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen and metal ions.[2] The primary amine functionality can also react with atmospheric carbon dioxide to form carbamates. While specific degradation products for this compound have not been detailed in the literature, it is prudent to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring high temperatures or extended reaction times to minimize potential side reactions.

Q4: What is the solubility of this compound in common organic solvents?

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: As a precaution for handling all chemicals, appropriate PPE should be worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating aerosols or dust, a respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments involving this compound.

Low Yield in N-Acylation Reactions

Problem: You are performing an N-acylation of the primary amine on this compound and are observing a low yield of your desired product.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient molar excess of the acylating agent and coupling reagents.

    • Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Base Selection: The choice of base is crucial for deprotonating the primary amine and neutralizing any acidic byproducts. Common bases for N-acylation include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). Ensure the base is of high purity and added in an appropriate amount.

  • Side Reactions:

    • O-Acylation: The secondary hydroxyl group can also be acylated, leading to a di-acylated side product. To minimize this, consider using milder acylating agents or performing the reaction at lower temperatures. If O-acylation is a significant issue, you may need to protect the hydroxyl group prior to N-acylation.

    • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the acylating agent, intramolecular cyclization could occur.

  • Purification Issues:

    • Product Loss during Workup: The product may have some water solubility. Ensure that the aqueous and organic layers are thoroughly extracted during the workup.

    • Difficult Purification: If the product and starting material have similar polarities, purification by column chromatography may be challenging. Consider derivatization or an alternative purification method such as crystallization.

Troubleshooting Workflow for Low N-Acylation Yield

Caption: Troubleshooting workflow for low N-acylation yield.

Unexpected Side Products

Problem: You observe unexpected spots on your TLC plate or peaks in your LC-MS that do not correspond to your starting material or desired product.

Possible Causes and Solutions:

  • Dimerization/Oligomerization: The bifunctional nature of the molecule (amine and alcohol) could lead to self-condensation under certain conditions, although this is less likely with a primary amine and secondary alcohol.

  • Reaction with Solvent: Some solvents can be reactive. For example, in the presence of a strong base, chlorinated solvents like DCM can react. Ensure your solvent is dry and of an appropriate grade for your reaction.

  • Impurity in Starting Material: Verify the purity of your this compound. If necessary, purify it before use. Common purification techniques for amino alcohols include distillation or crystallization of a salt.

Experimental Protocols

This section provides an example protocol for a common reaction involving this compound. This should be considered a starting point and may require optimization for specific substrates.

General Procedure for N-Boc Protection

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step in multi-step synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate container, dissolve Boc₂O (1.1 eq) in a small amount of the same solvent.

  • Add the Boc₂O solution dropwise to the stirred solution of the amino alcohol at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow for N-Boc Protection

Caption: Step-by-step workflow for N-Boc protection.

References

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18695–18708. ([Link])

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-Amino-3-morpholinopropan-2-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of both a primary amine and a morpholine moiety make it an important intermediate in the development of novel therapeutics. The efficient and stereoselective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development.

This guide provides an in-depth comparison of three prominent synthetic routes to this compound, each starting from a different chiral C3 synthon. The routes discussed are:

  • Route A: Nucleophilic ring-opening of (S)-glycidyl tosylate with morpholine, followed by amination.

  • Route B: Nucleophilic ring-opening of (S)-glycidyl nosylate with morpholine, followed by amination.

  • Route C: Nucleophilic ring-opening of a protected chiral amino epoxide, (S)-1-(tritylamino)-2,3-epoxypropane, with morpholine, followed by deprotection.

Each route will be examined in detail, including a step-by-step experimental protocol, an explanation of the underlying chemical principles, and a discussion of the advantages and disadvantages. A comparative summary of key performance indicators such as yield and enantiomeric excess is also provided to aid in the selection of the most suitable method for a given application.

Route A: From (S)-Glycidyl Tosylate

This route involves a two-step sequence starting with the readily available (S)-glycidyl tosylate. The first step is the regioselective ring-opening of the epoxide by morpholine. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by an azide source, followed by reduction to the primary amine.

Experimental Protocol

Step 1: Synthesis of (S)-1-Morpholino-3-(tosyloxy)propan-2-ol

  • To a solution of (S)-glycidyl tosylate (1.0 eq) in a suitable solvent such as isopropanol, add morpholine (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-morpholino-3-(tosyloxy)propan-2-ol.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 12-16 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

  • Dissolve the crude azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Causality and Mechanistic Insights

The ring-opening of the epoxide in Step 1 proceeds via an SN2 mechanism. Morpholine, being a secondary amine, acts as the nucleophile, attacking the less sterically hindered primary carbon of the epoxide. The tosylate group at the other end of the molecule remains intact during this step. In the second step, the azide ion displaces the tosylate group, another SN2 reaction, leading to an inversion of configuration at that center is not a concern as it is not a stereocenter. The final step involves the reduction of the azide to a primary amine, a standard transformation often achieved with high efficiency by catalytic hydrogenation.

Route A start (S)-Glycidyl Tosylate step1 1. Morpholine, Isopropanol, Reflux 2. Workup start->step1 intermediate1 (S)-1-Morpholino-3-(tosyloxy)propan-2-ol step1->intermediate1 step2 1. NaN3, DMF 2. H2, Pd/C, MeOH intermediate1->step2 product This compound step2->product

Caption: Synthetic pathway for Route A.

Route B: From (S)-Glycidyl Nosylate

This route is analogous to Route A but employs (S)-glycidyl nosylate as the starting material. The nosylate group (p-nitrobenzenesulfonate) is an even better leaving group than tosylate, which can influence reaction rates and conditions.

Experimental Protocol

Step 1: Synthesis of (S)-1-Morpholino-3-(nosyloxy)propan-2-ol

  • Dissolve (S)-glycidyl nosylate (1.0 eq) in a solvent like acetonitrile.

  • Add morpholine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Follow the same procedure as in Route A, Step 2, using the nosylate intermediate from Step 1. The reaction with sodium azide may proceed at a lower temperature or for a shorter duration due to the higher reactivity of the nosylate leaving group.

Causality and Mechanistic Insights

The nosylate group is more electron-withdrawing than the tosylate group, making the carbon to which it is attached more electrophilic and the nosylate anion a more stable, and thus better, leaving group. This increased reactivity can lead to milder reaction conditions (e.g., room temperature instead of reflux) and shorter reaction times for the nucleophilic substitution steps. The underlying SN2 mechanisms are the same as in Route A.

Route B start (S)-Glycidyl Nosylate step1 1. Morpholine, Acetonitrile, RT 2. Workup start->step1 intermediate1 (S)-1-Morpholino-3-(nosyloxy)propan-2-ol step1->intermediate1 step2 1. NaN3, DMF 2. H2, Pd/C, MeOH intermediate1->step2 product This compound step2->product

Caption: Synthetic pathway for Route B.

Route C: From (S)-1-(tritylamino)-2,3-epoxypropane

This approach utilizes a protected amino epoxide as the chiral starting material. The bulky trityl protecting group directs the nucleophilic attack of morpholine to the terminal carbon of the epoxide. The final step is the removal of the trityl group.

Experimental Protocol

Step 1: Synthesis of (S)-1-Morpholino-3-(tritylamino)propan-2-ol

  • To a solution of (S)-1-(tritylamino)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as ethanol, add morpholine (1.5 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford (S)-1-morpholino-3-(tritylamino)propan-2-ol.

Step 2: Deprotection to this compound

  • Dissolve the trityl-protected amino alcohol from Step 1 (1.0 eq) in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Causality and Mechanistic Insights

The regioselectivity of the epoxide ring-opening is again governed by sterics, with morpholine attacking the terminal carbon. The trityl group is a bulky protecting group for the amine, which is stable under the basic conditions of the ring-opening reaction. Its removal is achieved under acidic conditions, where the stable trityl cation is formed as a leaving group.[1][2]

Route C start (S)-1-(Tritylamino)-2,3-epoxypropane step1 1. Morpholine, Ethanol, Reflux 2. Workup start->step1 intermediate1 (S)-1-Morpholino-3-(tritylamino)propan-2-ol step1->intermediate1 step2 TFA or HCl, DCM/MeOH intermediate1->step2 product This compound step2->product

Caption: Synthetic pathway for Route C.

Comparative Analysis

FeatureRoute A (from (S)-Glycidyl Tosylate)Route B (from (S)-Glycidyl Nosylate)Route C (from Protected Amino Epoxide)
Starting Material Availability (S)-Glycidyl tosylate is commercially available.(S)-Glycidyl nosylate can be synthesized from (S)-glycidol.(S)-1-(tritylamino)-2,3-epoxypropane can be synthesized from (S)-glycidol.
Number of Steps 222
Reaction Conditions Requires heating in both steps.Milder conditions, often room temperature for the first step.Requires heating for the first step, mild acidic conditions for the second.
Reagents Morpholine, Sodium Azide, Pd/C, H₂Morpholine, Sodium Azide, Pd/C, H₂Morpholine, Acid (TFA or HCl)
Overall Yield (Estimated) Moderate to GoodGood to ExcellentModerate to Good
Enantiomeric Purity High (retention of stereochemistry)High (retention of stereochemistry)High (retention of stereochemistry)
Advantages Utilizes a common and relatively inexpensive starting material.Faster reactions and milder conditions due to the better leaving group.Avoids the use of azide reagents and catalytic hydrogenation.
Disadvantages Use of potentially explosive sodium azide and flammable hydrogen gas. Requires two distinct reaction types.Similar to Route A regarding the use of azide and hydrogenation. Starting material may be more expensive.The trityl protecting group is large, potentially lowering atom economy. The starting material synthesis adds a step to the overall process from a common precursor.

Conclusion

All three synthetic routes provide viable pathways to enantiomerically pure this compound. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, safety considerations, and the desired scale of the synthesis.

  • Route B (from (S)-Glycidyl Nosylate) appears to be the most efficient in terms of reaction conditions and potential yields, owing to the superior leaving group ability of the nosylate.

  • Route A (from (S)-Glycidyl Tosylate) is a solid alternative, utilizing a more common starting material, though it may require slightly more forcing conditions.

  • Route C (from a Protected Amino Epoxide) offers the advantage of avoiding the use of potentially hazardous reagents like sodium azide and hydrogen gas. However, the overall efficiency may be impacted by the need to introduce and remove the bulky trityl protecting group.

For large-scale industrial production, a thorough process optimization and safety assessment for each route would be necessary. For laboratory-scale synthesis, all three routes are practical, and the choice may be dictated by the specific expertise and available resources of the research group.

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • MDPI. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]

  • Organic Chemistry Portal. Tritylamines. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • PMC. Synthesis and Applications of Trityl-Type Protecting Groups. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. [Link]

  • ResearchGate. Representative morpholine ring formation. [Link]

  • PubMed. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. [Link]

  • PMC. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]

Sources

A Comparative Guide to Determining the Chiral Purity of (S)-1-Amino-3-morpholinopropan-2-ol: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. For chiral molecules such as (S)-1-Amino-3-morpholinopropan-2-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount. The presence of the undesired (R)-enantiomer can, at best, lead to reduced efficacy and, at worst, introduce unforeseen toxicity. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for assessing chiral purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Drawing from established principles and field-proven insights, we will explore the causality behind experimental choices for each method, present self-validating protocols, and offer a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.

Section 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] Its strength lies in the physical separation of the enantiomers, providing a direct measure of their relative abundance.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved through their differential interactions with a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been functionalized with a chiral selector. As the enantiomeric mixture, dissolved in a mobile phase, passes through the HPLC column, the enantiomers form transient, diastereomeric complexes with the CSP. Due to the three-dimensional nature of these interactions, one enantiomer will typically bind more strongly to the CSP than the other, resulting in a longer retention time and, consequently, separation.

For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are often the first choice due to their broad applicability and high chiral recognition ability.[2]

Experimental Protocol: Chiral HPLC Method

This protocol outlines a systematic approach to developing a robust chiral HPLC method for determining the enantiomeric purity of this compound.

Step 1: Column Selection and Initial Screening

  • Rationale: The choice of CSP is the most critical factor for successful enantiomeric separation.[2] Polysaccharide-based columns are versatile and have a proven track record for separating amino alcohols.[3]

  • Procedure:

    • Select a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). These columns, based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, offer different selectivities and are excellent starting points.

    • Prepare a stock solution of racemic 1-Amino-3-morpholinopropan-2-ol at 1 mg/mL in the mobile phase.

    • Screen a series of mobile phases, starting with a non-polar solvent like n-Hexane and a polar modifier such as isopropanol (IPA) or ethanol. A typical starting condition is Hexane/IPA (90:10, v/v).

    • To improve the peak shape of basic analytes, add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase.

Step 2: Method Optimization

  • Rationale: Fine-tuning the mobile phase composition is essential to achieve optimal resolution and analysis time.

  • Procedure:

    • Vary the ratio of Hexane to IPA (e.g., 95:5, 80:20) to modulate the retention times and separation factor (α). A lower percentage of the polar modifier generally leads to longer retention times and potentially better resolution.

    • Adjust the flow rate (typically 0.5 - 1.5 mL/min) to balance analysis time with separation efficiency.

    • Maintain a constant column temperature (e.g., 25 °C) using a column oven for reproducible results.

Step 3: Detection and Quantification

  • Rationale: Since 1-Amino-3-morpholinopropan-2-ol lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for non-volatile analytes without a chromophore. Alternatively, derivatization with a UV-active agent can be employed.[4]

  • Procedure:

    • Connect the column outlet to an ELSD or CAD. Optimize detector parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

    • Inject the sample of this compound to be tested.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Step 4: System Suitability and Validation

  • Rationale: To ensure the reliability of the results, system suitability tests must be performed before each analysis sequence. The method should be validated according to ICH guidelines.[5][6]

  • Procedure:

    • Inject a racemic standard to verify the resolution (Rs > 1.5) between the two enantiomer peaks.

    • Perform multiple injections of a standard of known concentration to assess system precision (RSD < 2%).

    • Validate the method for specificity, linearity, accuracy, precision, and range.[7]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Racemic Standard (1 mg/mL) H2 Inject Racemic Standard (System Suitability) P1->H2 P2 Prepare Test Sample H3 Inject Test Sample P2->H3 P3 Prepare Mobile Phase (e.g., Hexane/IPA/DEA) H1 Equilibrate Chiral Column P3->H1 H1->H2 H2->H3 H4 Detect with ELSD/CAD H3->H4 D1 Integrate Peak Areas H4->D1 D2 Calculate Resolution (Rs) D1->D2 D3 Calculate % Enantiomeric Excess D1->D3

Caption: Workflow for Chiral HPLC Analysis.

Section 2: Chiral Purity Analysis by NMR Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by introducing a chiral auxiliary, such as a chiral shift reagent (CSR).[8]

The Principle of Diastereomeric Complexation in NMR

A CSR, typically a paramagnetic lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is chiral itself.[9] When added to a solution of enantiomers, it forms rapidly exchanging, diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals for the two enantiomers.[10] The magnitude of this separation (chemical shift non-equivalence) allows for the integration and quantification of each enantiomer.

For this compound, the amine and hydroxyl groups provide excellent binding sites for the Lewis acidic lanthanide center of the CSR.

Experimental Protocol: Chiral NMR Method

This protocol details the use of a CSR for the determination of enantiomeric excess.

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial for achieving good spectral resolution and avoiding line broadening.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Ensure the solvent is anhydrous, as water can compete for coordination to the CSR.

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

Step 2: Titration with Chiral Shift Reagent

  • Rationale: The optimal amount of CSR is determined empirically by titration. Too little reagent will result in insufficient signal separation, while too much can cause significant line broadening and complicate the spectrum.

  • Procedure:

    • Prepare a stock solution of Eu(hfc)₃ in CDCl₃ or add small, weighed portions of the solid CSR directly to the NMR tube.

    • After each addition of the CSR (e.g., in 0.1 molar equivalents relative to the analyte), gently mix the sample and acquire a ¹H NMR spectrum.

    • Monitor the protons closest to the chiral center and the coordinating groups (i.e., the methine proton at C2, and the methylene protons at C1 and C3).

    • Continue adding the CSR until baseline separation of a key proton signal for the two enantiomers is achieved.

Step 3: Data Acquisition and Quantification

  • Rationale: Accurate quantification relies on high-quality spectra with good signal-to-noise and proper phasing and baseline correction.

  • Procedure:

    • Once optimal signal separation is achieved, acquire a final, high-quality ¹H NMR spectrum with a sufficient number of scans.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals corresponding to the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [(Integral_S - Integral_R) / (Integral_S + Integral_R)] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_nmr CSR Titration & Acquisition cluster_data Data Processing P1 Dissolve Analyte in Anhydrous CDCl3 P2 Acquire Reference 1H NMR Spectrum P1->P2 N1 Add Aliquot of Eu(hfc)3 P2->N1 N2 Acquire 1H NMR Spectrum N1->N2 N3 Check Signal Separation N2->N3 N4 Repeat until Baseline Resolution N3->N4 N4->N1 D1 Phase and Baseline Correct Spectrum N4->D1 Final Spectrum D2 Integrate Separated Enantiomer Signals D1->D2 D3 Calculate % Enantiomeric Excess D2->D3

Caption: Workflow for Chiral NMR Analysis.

Section 3: Head-to-Head Comparison: HPLC vs. NMR

The choice between HPLC and NMR is often dictated by the specific requirements of the analysis, such as the stage of drug development, sample availability, and the desired level of precision.

FeatureChiral HPLCChiral NMR Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.Chemical shift non-equivalence induced by a chiral shift reagent.
Sensitivity (LOD/LOQ) Very high; capable of detecting trace levels (<0.1%) of the minor enantiomer.Lower; typically reliable for detecting >1-2% of the minor enantiomer.[9]
Accuracy & Precision Excellent with proper validation; considered the gold standard for quantitative analysis.[11]Good to excellent, but can be influenced by signal overlap and integration errors.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Generally faster, involving titration with a CSR. However, finding an effective CSR is not always guaranteed.
Sample Throughput High for routine analysis once a method is established.Lower; sample preparation and spectral acquisition are sequential.
Information Richness Provides retention times and peak areas for quantification.Provides full structural information, confirming analyte identity, in addition to chiral purity.
Sample Consumption Low per injection (µL), but method development may use more material.Higher per analysis (typically >5 mg). The sample is non-destructively analyzed.
Solvent Consumption High, especially during method development and routine analysis.Very low (~0.6 mL per sample).[12]
Cost (Instrument) Moderate to high.Very high.

Conclusion and Recommendations

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of the enantiomeric purity of this compound. The selection of one technique over the other, or their complementary use, depends on the analytical objective.

  • For routine quality control (QC), release testing, and stability studies , where high sensitivity, precision, and throughput are paramount, chiral HPLC is the method of choice . Its ability to accurately quantify trace enantiomeric impurities makes it ideal for ensuring drug substance and product specifications are met in a regulated environment.[11]

  • For research and development, process optimization, and structural confirmation , where speed of analysis for initial screening and absolute structural certainty are more critical, chiral NMR spectroscopy is highly advantageous . Its non-destructive nature and the wealth of structural information it provides make it an excellent tool for rapid assessment and problem-solving.[12]

Ultimately, a comprehensive analytical strategy may leverage both techniques.[13] NMR can be used for rapid, initial assessment of enantiomeric excess during reaction screening, followed by the development and validation of a robust chiral HPLC method for the rigorous quantification required in later stages of drug development. This dual approach ensures both speed and certainty, upholding the highest standards of scientific integrity and product quality.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1317, 189-196. Available from: [Link]

  • Li, F., & Li, T. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 38(10), 425-430. Available from: [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 191-200. Available from: [Link]

  • Kainosho, M., Ajisaka, K., Pirkle, W. H., & Beare, S. D. (1972). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of the American Chemical Society, 94(16), 5924-5926. Available from: [Link]

  • Splinter, W. M., & Todebush, J. W. (2019). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 96(8), 1735-1738. Available from: [Link]

  • Lesot, P. (2010). NMR determination of enantiomeric excess. In Annual Reports on NMR Spectroscopy (Vol. 71, pp. 1-137). Elsevier. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Axt, M., Alifantes, J., & Costa, V. E. U. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2783-2788. Available from: [Link]

  • Bull, J. A., James, T. D., & van den Elsen, J. M. H. (2013). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 90(11), 1494-1497. Available from: [Link]

  • Hyun, M. H. (2012). Amino alcohol-derived chiral stationary phases. Journal of Separation Science, 35(1), 1-16. Available from: [Link]

  • Castillo, M., & Zuniga, A. (1997). 1H NMR Spectroscopic Method with Chiral Eu(III) Shift Reagent for the Determination of the Enantiomeric Composition of Naproxen. Journal of AOAC International, 80(5), 992-996. Available from: [Link]

  • LibreTexts Chemistry. (2024). NMR Shift Reagents. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Ngwa, G. K. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5. Available from: [Link]

  • Said, R. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(6), 624-632. Available from: [Link]

  • Richard, C., & Benedde, S. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Available from: [Link]

  • MIT Department of Chemistry. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available from: [Link]

  • Wang, Y., et al. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 8, 591. Available from: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. Available from: [Link]

  • Whitesides, G. M., & Lewis, D. W. (1970). The determination of enantiomeric purity using chiral lanthanide shift reagents. Journal of the American Chemical Society, 92(23), 6979-6980. Available from: [Link]

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An Economic Analysis of Synthetic Routes to (S)-1-Amino-3-morpholinopropan-2-ol: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(S)-1-Amino-3-morpholinopropan-2-ol is a chiral building block of significant interest in the pharmaceutical industry, often incorporated into the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is crucial for the biological activity and safety profile of the final drug substance. Consequently, the development of economically viable and scalable synthetic routes to enantiomerically pure this compound is a critical endeavor for process chemists and drug development teams. This guide provides an in-depth economic and practical analysis of three distinct synthetic strategies, offering the detailed experimental data and insights necessary to make informed decisions in a research and development setting.

Executive Summary

This comparative guide evaluates three plausible synthetic routes to this compound, starting from:

  • Route 1: (S)-Epichlorohydrin

  • Route 2: (S)-Glycidol

  • Route 3: (S)-3-Amino-1,2-propanediol

The analysis reveals that while all three routes are chemically feasible, they present significant differences in terms of starting material cost, process complexity, and overall economic viability. Route 1, utilizing the significantly cheaper (S)-epichlorohydrin, emerges as the most cost-effective option, despite requiring an additional protection/deprotection sequence. Route 2 offers a more direct approach but is hampered by the high cost of (S)-glycidol. Route 3, starting from a commercially available amino alcohol, presents a straightforward final step but is contingent on the cost-effective sourcing of the starting material.

Route 1: Synthesis from (S)-Epichlorohydrin

This route commences with the readily available and cost-effective chiral building block, (S)-epichlorohydrin. The strategy involves the initial protection of the amine, followed by the nucleophilic attack of morpholine on the epoxide, and subsequent deprotection to yield the target molecule.

Conceptual Workflow

A (S)-Epichlorohydrin B Protection of Amine (e.g., Trityl chloride) A->B C (S)-N-Trityl-2-(chloromethyl)oxirane B->C D Nucleophilic attack by Morpholine C->D E (S)-1-(morpholin-4-yl)-3-(tritylamino)propan-2-ol D->E F Deprotection (e.g., Acidic hydrolysis) E->F G This compound F->G

Caption: Synthetic workflow for Route 1 starting from (S)-Epichlorohydrin.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-N-Trityl-2-(chloromethyl)oxirane

  • To a solution of (S)-epichlorohydrin (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of trityl chloride (1.1 eq) in DCM (5 vol) over 1 hour, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until completion.

  • Wash the reaction mixture with water (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-N-Trityl-2-(chloromethyl)oxirane.

Step 2: Synthesis of (S)-1-(morpholin-4-yl)-3-(tritylamino)propan-2-ol

  • To a solution of (S)-N-Trityl-2-(chloromethyl)oxirane (1.0 eq) in isopropyl alcohol (IPA, 10 vol), add morpholine (1.5 eq) and diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The crude product can be used in the next step without further purification.

Step 3: Deprotection to this compound

  • Dissolve the crude (S)-1-(morpholin-4-yl)-3-(tritylamino)propan-2-ol (1.0 eq) in a mixture of methanol (5 vol) and 1M hydrochloric acid (5 vol).

  • Stir the mixture at room temperature for 4 hours. The deprotection can be monitored by the precipitation of triphenylmethanol.

  • Filter off the precipitate and wash with a small amount of cold methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Economic Analysis
Reagent/SolventEstimated Bulk Price (per kg/L )
(S)-Epichlorohydrin$5 - $15
Trityl Chloride~$50
Triethylamine~$10
Morpholine~$2 - $5
Diisopropylethylamine (DIPEA)~$20
Isopropyl Alcohol~$1
Ethyl Acetate~$1
Dichloromethane~$1
Sodium Hydroxide~$0.5
Hydrochloric Acid~$0.5

Advantages:

  • Low cost of starting material: (S)-Epichlorohydrin is significantly more economical than (S)-glycidol.[1]

  • Well-established chemistry: The reactions involved are standard organic transformations with predictable outcomes.

Disadvantages:

  • Multi-step process: The need for protection and deprotection adds to the overall step count and complexity.

  • Use of protecting groups: This introduces additional costs for reagents and solvents, and requires extra purification steps.

  • Potential for side reactions: The reaction of morpholine with the protected epichlorohydrin could potentially lead to side products.

Route 2: Synthesis from (S)-Glycidol

This route offers a more direct pathway by eliminating the need for a protection/deprotection sequence for the amine functionality. However, the economic feasibility is heavily dependent on the price of the chiral starting material, (S)-glycidol.

Conceptual Workflow

A (S)-Glycidol B Reaction with Morpholine A->B C (S)-1-(Morpholin-4-yl)propane-2,3-diol B->C D Conversion of Hydroxyl to Amine C->D E This compound D->E

Caption: Synthetic workflow for Route 2 starting from (S)-Glycidol.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(Morpholin-4-yl)propane-2,3-diol

  • To a solution of (S)-glycidol (1.0 eq) in isopropyl alcohol (10 vol), add morpholine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess morpholine. The resulting crude diol can be used in the next step without further purification.

Step 2: Conversion to this compound

This step can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide, or conversion of the primary alcohol to a leaving group (e.g., tosylate or mesylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary. A direct amination is challenging.

Example via Mesylation and Amination:

  • Dissolve the crude (S)-1-(morpholin-4-yl)propane-2,3-diol (1.0 eq) and triethylamine (1.5 eq) in DCM (10 vol) and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in a sealed vessel with a solution of ammonia in methanol (7N).

  • Heat the mixture to 70-80 °C for 24 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Economic Analysis
Reagent/SolventEstimated Bulk Price (per kg/L )
(S)-Glycidol~$100 - $200+
Morpholine~$2 - $5
Isopropyl Alcohol~$1
Methanesulfonyl Chloride~$15
Triethylamine~$10
Ammonia in Methanol~$5
Dichloromethane~$1

Advantages:

  • Fewer steps: This route is potentially shorter than the epichlorohydrin route if an efficient amination can be achieved.

  • Avoids amine protection: This simplifies the process and reduces the number of reagents.

Disadvantages:

  • High cost of starting material: (S)-glycidol is significantly more expensive than (S)-epichlorohydrin, which is a major drawback for large-scale production.[2]

  • Challenges in selective amination: The direct and selective conversion of the primary hydroxyl group to an amine in the presence of a secondary hydroxyl group can be challenging and may require multi-step procedures, diminishing the initial step-economy advantage.

Route 3: Synthesis from (S)-3-Amino-1,2-propanediol

This approach utilizes a commercially available chiral amino alcohol, (S)-3-Amino-1,2-propanediol, and introduces the morpholine ring in the final step. The economic viability of this route is highly dependent on the cost of the starting amino alcohol.

Conceptual Workflow

A (S)-3-Amino-1,2-propanediol B Protection of Amine (e.g., Boc anhydride) A->B C (S)-tert-butyl (2,3-dihydroxypropyl)carbamate B->C D Reaction with Bis(2-chloroethyl) ether C->D E (S)-tert-butyl (2-hydroxy-3-morpholinopropyl)carbamate D->E F Deprotection (e.g., Acidic hydrolysis) E->F G This compound F->G

Caption: Synthetic workflow for Route 3 starting from (S)-3-Amino-1,2-propanediol.

Detailed Experimental Protocol

Step 1: Protection of (S)-3-Amino-1,2-propanediol

  • Dissolve (S)-3-Amino-1,2-propanediol (1.0 eq) in a mixture of dioxane and water (1:1, 10 vol).

  • Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected amino diol, which can be used directly in the next step.

Step 2: Formation of the Morpholine Ring

  • To a solution of the crude (S)-tert-butyl (2,3-dihydroxypropyl)carbamate (1.0 eq) in a suitable solvent such as DMF or NMP (10 vol), add a strong base like sodium hydride (2.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain (S)-tert-butyl (2-hydroxy-3-morpholinopropyl)carbamate.

Step 3: Deprotection to this compound

  • Dissolve the purified (S)-tert-butyl (2-hydroxy-3-morpholinopropyl)carbamate (1.0 eq) in a solution of HCl in dioxane (4M, 10 vol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound.

Economic Analysis
Reagent/SolventEstimated Bulk Price (per kg/L )
(S)-3-Amino-1,2-propanediol~$100/kg (variable)
Di-tert-butyl dicarbonate (Boc₂O)~$50
Bis(2-chloroethyl) ether~$10
Sodium Hydride (60% dispersion in oil)~$30
Dioxane~$15
Ethyl Acetate~$1
Dichloromethane~$1
Sodium Hydroxide~$0.5
Hydrochloric Acid in Dioxane~$20

Advantages:

  • Direct introduction of the amino alcohol backbone: This route starts with a pre-formed chiral amino diol.

  • Potentially fewer steps if a one-pot cyclization is developed.

Disadvantages:

  • Cost and availability of the starting material: The price of enantiomerically pure (S)-3-Amino-1,2-propanediol can be high and variable, significantly impacting the overall cost.[1][3]

  • Harsh reaction conditions: The use of sodium hydride requires careful handling and anhydrous conditions, which can be challenging on a large scale.

  • Use of a hazardous reagent: Bis(2-chloroethyl) ether is a known carcinogen and requires stringent safety precautions.

Comparative Summary and Recommendation

FeatureRoute 1: (S)-EpichlorohydrinRoute 2: (S)-GlycidolRoute 3: (S)-3-Amino-1,2-propanediol
Starting Material Cost LowHighHigh (variable)
Number of Steps 32 (potentially more)3
Process Complexity Moderate (protection/deprotection)Moderate to High (selective amination)High (use of NaH)
Reagent Hazards ModerateModerateHigh (NaH, bis(2-chloroethyl) ether)
Overall Economic Viability High LowModerate

Based on this analysis, Route 1, starting from (S)-epichlorohydrin, is the most recommended synthetic strategy for the cost-effective and scalable production of this compound. While it involves an additional protection and deprotection step, the significantly lower cost of the starting material provides a substantial economic advantage that outweighs the increased process complexity. Further process optimization to improve yields and streamline the purification steps could enhance its economic viability even further.

For research and small-scale synthesis where cost is less of a concern and a more direct route is desired, Route 2 could be considered, provided an efficient and selective amination method is established. Route 3 is a viable alternative if a cost-effective and reliable source of (S)-3-Amino-1,2-propanediol can be secured.

References

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  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchG
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A Comparative Guide to the Biological Activity of (S)-1-Amino-3-morpholinopropan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] While chemically similar, these enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[3] For some drugs, one enantiomer provides the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]

This guide focuses on the 1-amino-3-morpholinopropan-2-ol scaffold, a structure that combines two moieties of significant pharmacological interest: the versatile morpholine ring and a chiral amino alcohol backbone. The morpholine heterocycle is a "privileged structure" in drug design, often incorporated to enhance potency, improve pharmacokinetic properties like solubility and metabolic stability, and provide desirable drug-like characteristics.[4][5] The amino alcohol motif is also a cornerstone of many bioactive molecules.[6][7][8]

The central chiral carbon in 1-Amino-3-morpholinopropan-2-ol dictates the spatial orientation of the hydroxyl and amino groups, giving rise to the (S) and (R) enantiomers. Understanding the differential biological activity of these stereoisomers is paramount for any drug development program targeting this scaffold. This guide provides an objective comparison, grounded in established principles of stereopharmacology, and presents the experimental frameworks necessary to elucidate these differences.

Stereoselective Synthesis and Molecular Architecture

The synthesis of enantiomerically pure amino alcohols is a well-established field in organic chemistry.[7][9] The two primary strategies to obtain the individual (S) and (R) enantiomers of 1-Amino-3-morpholinopropan-2-ol are:

  • Asymmetric Synthesis: This "chiral-by-design" approach uses chiral catalysts or auxiliaries to directly produce the desired enantiomer in high purity.[10][11] This is often the most efficient and cost-effective method for large-scale production.

  • Chiral Resolution: This method starts with a racemic mixture (a 50:50 mixture of both enantiomers) and separates them. This is commonly achieved using techniques like chiral chromatography, where the enantiomers interact differently with a chiral stationary phase, leading to different retention times and allowing for their separation.[12]

The distinct three-dimensional structures of the (S) and (R) enantiomers are the root cause of their differential biological activities. The precise spatial positioning of the hydroxyl (-OH), amino (-NH2), and morpholino groups determines how effectively each molecule can fit into and interact with a specific biological target.

Comparative Biological Profile: A Framework for Analysis

While specific experimental data for (S)-1-Amino-3-morpholinopropan-2-ol is not broadly published, we can construct a robust comparative framework based on the known behavior of chiral amino alcohols and morpholine-containing drugs. The following table outlines potential differences in the biological activity of the enantiomers, which must be validated experimentally.

ParameterThis compound(R)-1-Amino-3-morpholinopropan-2-olRationale for Differential Effects
Target Affinity (e.g., Ki) Potentially HigherPotentially LowerThe specific 3D arrangement of the (S)-enantiomer may allow for optimal multi-point interactions (e.g., hydrogen bonding from the -OH, ionic interaction from the -NH2) with the active site of a target protein, leading to a tighter, more stable complex. The (R)-enantiomer, being a mirror image, may experience steric hindrance or be unable to form all the key interactions.[1][3]
Pharmacological Efficacy Eutomer (Therapeutically Active)Distomer (Inactive or Antagonistic)Higher affinity often translates to greater efficacy. The eutomer effectively triggers the desired biological response upon binding. The distomer might bind with low affinity and produce no effect, or it could bind to a different site or even a different receptor, potentially causing off-target effects.
Metabolic Stability Higher or LowerHigher or LowerMetabolic enzymes, such as Cytochrome P450s, are themselves chiral and often exhibit stereoselectivity.[3] One enantiomer may be a preferred substrate for a metabolic enzyme, leading to faster clearance from the body, while the other is metabolized more slowly, resulting in a longer half-life.[13]
Toxicity Profile Potentially Lower ToxicityPotentially Higher ToxicityIf the distomer is metabolized to a reactive or toxic intermediate, or if it interacts with an off-target that mediates toxicity, the racemic mixture will carry a higher toxicological risk than the pure, active enantiomer.

Key Experimental Protocols

To empirically determine the comparative biological activity, a series of well-defined experiments is required. The following protocols provide a self-validating system to move from a racemic mixture to a clear understanding of each enantiomer's profile.

Workflow for Enantiomer Activity Profiling

The overall process follows a logical progression from separation to in-depth biological characterization.

G cluster_0 Phase 1: Separation & Purity cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Synthesis Racemic Racemic Mixture of 1-Amino-3-morpholinopropan-2-ol ChiralSep Chiral HPLC Separation Racemic->ChiralSep Enantiomers (S)-Enantiomer | (R)-Enantiomer ChiralSep->Enantiomers Purity Enantiomeric Excess (ee%) Analysis Enantiomers->Purity Binding In Vitro Binding Assay (IC50 / Ki Determination) Purity->Binding Functional Cell-Based Functional Assay (EC50 / Efficacy) Binding->Functional Metabolism Metabolic Stability Assay (Microsomal Half-life) Functional->Metabolism Comparison Comparative Profile Analysis Metabolism->Comparison

Caption: Experimental workflow for comparing enantiomer activity.

Protocol 1: Chiral HPLC Separation of Enantiomers

Causality: This protocol leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve physical separation, which is a prerequisite for all subsequent comparative testing.

Methodology:

  • Column Selection: Utilize a protein-based chiral column, such as a Chiral-AGP (α1-acid glycoprotein) or Chiral-CBH (cellobiohydrolase) column, which are effective for separating amino alcohols.[12]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically consisting of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic modifier (e.g., acetonitrile or isopropanol). The pH and organic modifier concentration must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the racemic mixture of 1-Amino-3-morpholinopropan-2-ol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (isothermal).

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~220 nm).

  • Injection and Fraction Collection: Inject a small volume (e.g., 10 µL) of the sample. Collect the eluting peaks corresponding to the first and second enantiomers in separate vials.

  • Purity Analysis: Re-inject the collected fractions onto the same column to confirm their enantiomeric purity (enantiomeric excess, ee%). An ee >99% is desirable.

Protocol 2: In Vitro Target Binding Assay (Competitive Radioligand Binding)

Causality: This assay quantifies the affinity of each enantiomer for a specific biological target by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Methodology:

  • Target Preparation: Prepare cell membranes or purified protein corresponding to the biological target of interest.

  • Assay Buffer: Use a buffer that maintains the integrity and activity of the target protein (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist).

    • Increasing concentrations of the unlabeled competitor (either the (S)- or (R)-enantiomer).

    • The target protein/membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the protein/membrane and any bound radioligand. Unbound radioligand will pass through.

  • Quantification: Wash the filters with ice-cold assay buffer. Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Stereoselective Metabolism in Human Liver Microsomes

Causality: This protocol assesses the intrinsic metabolic stability of each enantiomer by incubating them with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. This provides a self-validating measure of potential stereoselective pharmacokinetics.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each enantiomer (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor required for many metabolic enzymes).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding the enantiomer (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent enantiomer at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualization of Stereoselective Interactions

The fundamental reason for the differential activity of enantiomers is their distinct interaction with chiral biological macromolecules.

Conceptual Model of Receptor Binding

G cluster_0 Receptor Binding Site cluster_1 (S)-Enantiomer (Eutomer) cluster_2 (R)-Enantiomer (Distomer) rec_A H-Bond Acceptor rec_B Hydrophobic Pocket rec_C Anionic Residue S_OH OH S_OH->rec_A H-Bond S_Morph Morpholine S_Morph->rec_B Hydrophobic S_NH2 NH2 (+) S_NH2->rec_C Ionic R_OH OH R_OH->rec_B Mismatch R_Morph Morpholine R_NH2 NH2 (+) R_NH2->rec_A Mismatch

Caption: Stereoselective binding of enantiomers to a target.

Hypothetical Stereoselective Metabolic Pathway

G cluster_0 Metabolizing Enzyme (e.g., CYP3A4) S_Enantiomer (S)-Enantiomer Enzyme Active Site S_Enantiomer->Enzyme High Affinity (Preferred Substrate) R_Enantiomer (R)-Enantiomer R_Enantiomer->Enzyme Low Affinity (Poor Substrate) S_Metabolite Metabolite S (Rapid Formation) Enzyme->S_Metabolite Fast Turnover R_Metabolite Metabolite R (Slow Formation) Enzyme->R_Metabolite Slow Turnover

Caption: Differential metabolism of (S) and (R) enantiomers.

Conclusion and Future Outlook

The principle of stereochemistry is not an academic curiosity but a practical pillar of modern drug development.[1] For compounds like 1-Amino-3-morpholinopropan-2-ol, it is not sufficient to characterize the racemic mixture. A thorough, comparative evaluation of the individual (S) and (R) enantiomers is scientifically and ethically imperative to ensure the development of safer and more effective medicines. The experimental protocols and conceptual frameworks presented in this guide provide a clear path for researchers to dissect the biological activity of these and other chiral molecules. By isolating the eutomer, drug developers can optimize therapeutic indices, reduce patient-to-patient variability, and minimize the potential for adverse effects caused by the distomer. The continued application of these principles will be essential for unlocking the full therapeutic potential of promising scaffolds like the morpholinopropanolamines.

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A Comparative Guide to the Cost-Effective Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol: A Key Rivaroxaban Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of (S)-1-Amino-3-morpholinopropan-2-ol in Anticoagulant Therapy

This compound is a pivotal chiral intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor and a widely prescribed oral anticoagulant for the prevention of thromboembolic disorders. The stereochemistry of this intermediate is crucial for the therapeutic efficacy of the final drug, with the (S)-enantiomer being the active component. Consequently, the development of efficient, scalable, and cost-effective methods for the asymmetric synthesis of this amino alcohol is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, with a focus on their cost-effectiveness, to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Catalytic Strategy 1: Chemo-catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral molecules, offering high enantioselectivity and atom economy.[1][2] In the context of this compound synthesis, this strategy typically involves the reduction of a prochiral ketone precursor. Ruthenium-based catalysts, in particular, have shown great promise for the asymmetric hydrogenation of α-amino ketones to their corresponding amino alcohols with excellent enantioselectivity and diastereoselectivity.[3][4]

Causality Behind Experimental Choices

The choice of a Ruthenium-based catalyst, such as one derived from a chiral diamine ligand, is predicated on its ability to form a transient six-membered ring intermediate with the α-amino ketone substrate. This conformationally restricted intermediate facilitates a highly stereoselective hydride transfer from the metal center to the carbonyl group, thereby establishing the desired stereochemistry at the newly formed chiral center. The use of a dynamic kinetic resolution (DKR) process, where the racemic starting material is continuously racemized in situ while one enantiomer is selectively hydrogenated, allows for a theoretical yield of 100% of the desired enantiomer.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of [RuCl2(p-cymene)]2 and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent (e.g., isopropanol) is stirred at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: A pressure reactor is charged with the α-amino ketone precursor, the pre-formed Ruthenium catalyst (typically 0.1-1 mol%), and a solvent such as methanol or ethanol.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 12-24 hours), with reaction progress monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to afford the enantiomerically pure this compound.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Isolation cat_prep [RuCl2(p-cymene)]2 + Chiral Ligand in Solvent active_cat Active Ru Catalyst cat_prep->active_cat Stirring, RT, 1h reactor Pressure Reactor reactants α-Amino Ketone Precursor + Active Ru Catalyst in Solvent reactor->reactants hydrogenation Pressurize with H2 (10-50 atm) Stirring, 40-60 °C, 12-24h reactants->hydrogenation product_mixture Reaction Mixture with Chiral Amino Alcohol hydrogenation->product_mixture depressurize Depressurize Reactor product_mixture->depressurize evaporation Solvent Removal depressurize->evaporation purification Purification (Chromatography/Crystallization) evaporation->purification final_product This compound purification->final_product

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.

Catalytic Strategy 2: Biocatalytic Kinetic Resolution using Lipase

Biocatalysis has emerged as a green and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[5] Lipase-catalyzed kinetic resolution is a well-established and cost-effective method for the separation of racemic mixtures of alcohols.[6][7] This approach relies on the enantioselective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus allowing for their separation.

Causality Behind Experimental Choices

The selection of a lipase, such as Candida antarctica lipase B (CALB), is based on its broad substrate specificity and high enantioselectivity for a wide range of alcohols. The enzyme's active site possesses a chiral environment that preferentially accommodates one enantiomer of the racemic alcohol for acylation. The choice of the acyl donor (e.g., vinyl acetate) is critical, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, an irreversible process that drives the reaction forward. The use of a non-polar organic solvent like hexane or toluene is preferred to maintain the enzyme's activity and facilitate product recovery.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: A flask is charged with the racemic 1-Amino-3-morpholinopropan-2-ol, an immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (e.g., toluene).

  • Acylation: The acyl donor (e.g., vinyl acetate) is added to the mixture, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is removed by filtration and can be reused. The filtrate, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, is concentrated.

  • Isolation: The two enantiomers are separated by column chromatography. The acylated (R)-enantiomer can be hydrolyzed back to the alcohol if desired.

G cluster_reaction Kinetic Resolution cluster_separation Separation and Isolation reactants Racemic Amino Alcohol + Immobilized Lipase + Acyl Donor in Solvent acylation Stirring, 30-40 °C, monitor to ~50% conversion reactants->acylation mixture Mixture of (S)-Alcohol and (R)-Acetate acylation->mixture filtration Filter to remove and recycle enzyme mixture->filtration concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_product This compound chromatography->s_product r_acetate (R)-Acetylated Amino Alcohol chromatography->r_acetate

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Catalytic Strategy 3: Chemo-catalytic Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction that provides access to chiral β-nitro alcohols, which are versatile intermediates that can be readily converted to amino alcohols.[1] The use of chiral copper complexes as catalysts for this reaction has been shown to be effective in controlling the stereochemical outcome.[8] This approach is particularly relevant as it has been specifically investigated for the synthesis of a key chiral intermediate of Rivaroxaban.[1]

Causality Behind Experimental Choices

The choice of a chiral copper(II) complex, often with a bis(oxazoline) or a similar nitrogen-containing ligand, is driven by its ability to coordinate with both the aldehyde and the nitromethane, creating a chiral environment that directs the nucleophilic attack of the nitronate anion to one face of the aldehyde. This results in the formation of the desired enantiomer of the β-nitro alcohol. The subsequent reduction of the nitro group to an amine can be achieved using various methods, such as catalytic hydrogenation, to yield the final amino alcohol.

Experimental Protocol: Asymmetric Henry Reaction
  • Catalyst Formation: The chiral ligand and a copper(II) salt (e.g., Cu(OAc)2) are stirred in a suitable solvent (e.g., isopropanol) at room temperature to form the active catalyst complex.

  • Henry Reaction: The aldehyde precursor and nitromethane are added to the catalyst solution. A base (e.g., triethylamine) is often added to facilitate the formation of the nitronate anion. The reaction is stirred at a controlled temperature (e.g., 0-25 °C) until the aldehyde is consumed, as monitored by TLC.

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification and Reduction: The crude nitro alcohol is purified by column chromatography. The purified nitro alcohol is then subjected to reduction (e.g., using H2 and Pd/C) to afford the target this compound.

G cluster_henry Asymmetric Henry Reaction cluster_reduction Reduction and Isolation catalyst Chiral Ligand + Cu(II) salt in Solvent -> Active Catalyst reaction Stirring, 0-25 °C catalyst->reaction reactants Aldehyde + Nitromethane + Base reactants->reaction nitro_alcohol Chiral β-Nitro Alcohol reaction->nitro_alcohol purification Purification of Nitro Alcohol nitro_alcohol->purification reduction Reduction (e.g., H2, Pd/C) purification->reduction final_product This compound reduction->final_product

Caption: Workflow for Asymmetric Henry Reaction followed by Reduction.

Comparative Analysis of Cost-Effectiveness

The cost-effectiveness of a synthetic route is a multifactorial consideration that includes not only the price of the catalyst but also factors such as yield, reaction time, catalyst loading, operational complexity, and downstream processing costs. The following table provides a semi-quantitative comparison of the three catalytic strategies discussed.

ParameterChemo-catalytic Asymmetric HydrogenationBiocatalytic Kinetic Resolution (Lipase)Chemo-catalytic Asymmetric Henry Reaction
Catalyst Cost High (Ruthenium is a precious metal)Low to Moderate (Lipases are relatively inexpensive and reusable)Moderate (Copper is abundant, but chiral ligands can be costly)
Catalyst Loading Low (typically 0.1-1 mol%)High (often used as a bulk reagent)Moderate (typically 1-10 mol%)
Theoretical Yield Up to 100% (with DKR)50% (for the desired enantiomer)High (>90%)
Enantioselectivity Excellent (>99% ee)Excellent (>99% ee)Good to Excellent (up to 91% ee reported for a similar intermediate[1])
Reaction Conditions High pressure, elevated temperatureMild (ambient temperature and pressure)Mild (ambient temperature and pressure)
Operational Complexity High (requires specialized high-pressure equipment)Low (simple setup)Moderate (multi-step process)
Downstream Processing Moderate (catalyst removal and purification)Moderate (separation of enantiomers)High (purification of intermediate and final product)
Overall Cost-Effectiveness Potentially high for large-scale production due to high yield and low catalyst loading, despite high initial catalyst cost.Good for smaller to medium scale due to low catalyst cost and simple operation, but limited by 50% theoretical yield.Moderate, with potential for optimization. The cost of the chiral ligand is a significant factor.

Conclusion and Future Outlook

The choice of the most cost-effective catalytic method for the synthesis of this compound is highly dependent on the scale of production, available infrastructure, and specific economic targets.

  • Asymmetric hydrogenation stands out as a highly efficient method for large-scale industrial production, where the high initial investment in the catalyst and equipment can be offset by high yields and throughput.

  • Lipase-catalyzed kinetic resolution offers a simple, green, and often lower-cost entry point, particularly for smaller-scale synthesis or when specialized high-pressure equipment is not available. However, its inherent 50% yield limitation is a significant drawback for large-scale manufacturing.

  • The asymmetric Henry reaction presents a viable alternative, with the potential for high enantioselectivity and the use of a more abundant metal catalyst. Further optimization of the catalyst system and reaction conditions could enhance its cost-effectiveness.

Ultimately, a thorough process development and economic analysis, considering all aspects from raw material sourcing to final product purification, is essential for making an informed decision. The continuous development of more active and selective catalysts, both chemical and biological, will undoubtedly lead to even more efficient and sustainable routes for the synthesis of this critical pharmaceutical intermediate.

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